1-benzyl-1H-indole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)15-10-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMXSSBHARRUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294008 | |
| Record name | 1-benzyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17017-71-9 | |
| Record name | 17017-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-benzyl-1H-indole-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-benzyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Introduction
This compound is a derivative of indole, a privileged heterocyclic scaffold found in a vast array of biologically active compounds and functional materials. The presence of the benzyl group at the N1 position and the carboxylic acid at the C2 position makes it a versatile intermediate for further chemical modifications. The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and disadvantages in terms of yield, scalability, and availability of starting materials. This guide will focus on the two most prevalent and practical methods: the N-benzylation of an indole-2-carboxylate precursor followed by hydrolysis, and the Fischer indole synthesis.
Comparison of Synthetic Routes
The selection of a synthetic route is contingent on factors such as the availability of starting materials, desired purity, and scalability. Below is a summary of the two primary methods detailed in this guide.
| Synthetic Route | Starting Materials | Key Intermediates | Typical Yield | Advantages | Disadvantages |
| N-Benzylation and Hydrolysis | Ethyl indole-2-carboxylate, Benzyl bromide | Ethyl 1-benzyl-1H-indole-2-carboxylate | High | High yielding, mild conditions, readily available starting materials. | Two-step process (can be performed in one pot). |
| Fischer Indole Synthesis | N-benzylphenylhydrazine, Pyruvic acid | N-benzylphenylhydrazone of pyruvic acid | Moderate | Direct formation of the indole ring. | Requires synthesis of the substituted hydrazine, can have lower yields. |
Experimental Protocols
Route 1: N-Benzylation of Ethyl Indole-2-carboxylate and Subsequent Hydrolysis
This two-step, one-pot procedure is a highly efficient method for the synthesis of this compound. The first step involves the N-alkylation of ethyl indole-2-carboxylate with benzyl bromide, followed by the in-situ hydrolysis of the resulting ester to the desired carboxylic acid.
Caption: Workflow for the one-pot N-benzylation and hydrolysis synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl indole-2-carboxylate (1.0 eq), acetone, and a solution of potassium hydroxide (3.0 eq) in water.
-
N-Benzylation: To the stirred solution at 20°C, add benzyl bromide (1.1 eq). Continue stirring at this temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the initial 2 hours, add an additional amount of aqueous potassium hydroxide (sufficient for hydrolysis) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 1 hour to facilitate the hydrolysis of the ethyl ester.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid (HCl) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water to remove any inorganic salts and dry to afford the final product, this compound.
| Reagent | Molar Eq. | Notes |
| Ethyl indole-2-carboxylate | 1.0 | Starting material |
| Benzyl bromide | 1.1 | Alkylating agent |
| Potassium hydroxide | > 4.0 | Base for N-alkylation and hydrolysis |
| Acetone | - | Solvent |
| Water | - | Solvent for KOH |
| Hydrochloric acid | - | For acidification during work-up |
| Product | - | This compound |
| Yield | High | - |
| Melting Point | 190-191 °C | Literature: 194–196 °C |
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. For the synthesis of this compound, the reaction proceeds via the acid-catalyzed cyclization of the hydrazone formed from N-benzylphenylhydrazine and pyruvic acid.
Caption: General scheme of the Fischer indole synthesis for the target molecule.
-
Hydrazone Formation: In a suitable reaction vessel, dissolve N-benzylphenylhydrazine (1.0 eq) and pyruvic acid (1.0 eq) in a solvent such as ethanol or acetic acid. Stir the mixture at room temperature to form the corresponding hydrazone. This step can often be performed in situ.
-
Cyclization: Add an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, to the mixture. Heat the reaction to a temperature typically ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
| Reagent | Molar Eq. | Notes |
| N-benzylphenylhydrazine | 1.0 | Starting material |
| Pyruvic acid | 1.0 | Starting material |
| Acid Catalyst (e.g., H₂SO₄) | Catalytic | For cyclization |
| Solvent (e.g., Acetic Acid) | - | Reaction medium |
| Product | - | This compound |
| Yield | Moderate | Highly dependent on reaction conditions. |
Characterization Data
Accurate characterization of the final product is crucial for its use in further research and development. Below are the expected spectroscopic characteristics for this compound.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the indole ring and the benzyl group (approx. 7.0-8.0 ppm).- A singlet for the C3-H of the indole ring.- A singlet for the benzylic methylene (-CH₂-) protons (approx. 5.3-5.8 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - Signals for the aromatic carbons of the indole and benzyl groups.- A signal for the carboxylic acid carbonyl carbon (approx. 165-175 ppm).- A signal for the benzylic methylene carbon. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (approx. 1680-1710 cm⁻¹).- C-H stretching and C=C stretching bands for the aromatic rings. |
| Melting Point | 190-196 °C |
Conclusion
This guide has outlined two robust and reliable methods for the synthesis of this compound. The N-benzylation of ethyl indole-2-carboxylate followed by hydrolysis offers a high-yielding and straightforward approach, making it suitable for laboratory-scale synthesis. The Fischer indole synthesis, while potentially lower in yield, provides a classic and direct route to the indole core. The choice between these methods will depend on the specific requirements of the researcher, including precursor availability and desired scale of production. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of organic and medicinal chemistry.
An In-depth Technical Guide to the Synthesis of 1-benzyl-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-benzyl-1H-indole-2-carboxylic acid and its derivatives. This scaffold is a crucial pharmacophore found in numerous compounds with significant biological activities, including anti-proliferative[1], anti-HIV-1 integrase[2][3], and cannabinoid receptor modulating properties[4]. This document details established synthetic routes, provides specific experimental protocols, and summarizes key reaction data for comparative analysis.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two primary strategies:
-
Post-Modification Approach: This involves the initial synthesis of an indole-2-carboxylic acid or its ester, followed by N-alkylation with a benzyl group. This is the most common and versatile method.
-
Pre-Incorporation Approach: This strategy involves using an N-benzylated precursor (e.g., an N-benzylated aniline) which is then cyclized to form the desired indole ring system directly.
The choice of strategy often depends on the availability of starting materials, desired substitution patterns on the indole ring, and overall synthetic efficiency.
Caption: Overview of the two primary synthetic strategies.
Strategy A: Synthesis of the Indole Core followed by N-Benzylation
This approach first constructs the indole-2-carboxylic acid framework, which is then benzylated at the N1 position.
Several classical methods are effective for synthesizing the indole-2-carboxylic acid core.
-
Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate.[5][6] The reaction is typically catalyzed by a base like sodium or potassium ethoxide, and the reduction is often achieved with zinc in acetic acid or through catalytic hydrogenation.[5][7][8]
Caption: Key steps of the Reissert indole synthesis.
-
Fischer Indole Synthesis: This reaction produces an indole from a phenylhydrazone and an aldehyde or ketone under acidic conditions.[9] To obtain an indole-2-carboxylic acid derivative, pyruvic acid or its ester is used as the carbonyl component.[10] The reaction is catalyzed by Brønsted or Lewis acids.[9]
-
Hemetsberger Indole Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester.[11] The azido-propenoic esters are typically prepared via a Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate.[12]
Once the ethyl indole-2-carboxylate is formed, the indole nitrogen is sufficiently acidic to be deprotonated by a suitable base, and the resulting anion can be alkylated with a benzyl halide.
Caption: N-Benzylation and subsequent hydrolysis workflow.
The final step is the saponification of the ester to the desired carboxylic acid, typically achieved by heating with a base such as sodium hydroxide in a mixture of water and an alcohol like methanol or ethanol.[2]
Strategy B: Pre-Incorporation via Modern Cross-Coupling
This approach builds the indole ring from precursors that already contain the N-benzyl group. Transition-metal-catalyzed reactions are central to this strategy.
-
Larock Indole Synthesis: This powerful palladium-catalyzed reaction constructs indoles from an o-iodoaniline and a disubstituted alkyne.[13][14] For the synthesis of the target compounds, an N-benzyl-o-iodoaniline would be used as the starting material. This method offers excellent versatility and functional group tolerance.[15]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds.[16] While often used for N-arylation of indoles[17][18], it can also be employed in intramolecular cyclization strategies to form the indole ring from a suitably functionalized N-benzylated aniline derivative.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical conditions and yields for the key synthetic steps.
| Reaction Step | Method | Key Reagents | Catalyst / Conditions | Typical Yield | Reference |
| Indole Core Synthesis | Reissert | o-Nitrotoluene, Diethyl oxalate | 1. NaOEt; 2. Fe/AcOH or Zn/AcOH | 60-80% | [5][6][8] |
| Fischer | Phenylhydrazine, Pyruvic acid ester | Polyphosphoric acid or ZnCl₂ | 50-70% | [9][10] | |
| Hemetsberger | Aryl aldehyde, Ethyl azidoacetate | 1. NaOEt; 2. Thermolysis (Xylene) | >70% | [19][12] | |
| N-Benzylation | Alkylation | Ethyl indole-2-carboxylate, Benzyl bromide | KOH, DMSO | 85-90% | [20][21] |
| Alkylation | Ethyl indole-2-carboxylate, Benzyl chloride | K₂CO₃, DMF | 89-93% | [2] | |
| Ester Hydrolysis | Saponification | Ethyl 1-benzyl-1H-indole-2-carboxylate | NaOH, MeOH/H₂O, 80 °C | 45-52% | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate via N-Benzylation [20][21]
-
Setup: To a flask equipped with a magnetic stirrer, add dimethyl sulfoxide (DMSO, ~10 mL per gram of indole).
-
Base Addition: Add freshly crushed potassium hydroxide (KOH, ~4 equivalents) to the DMSO and stir for 5-10 minutes at room temperature.
-
Indole Addition: Add ethyl 1H-indole-2-carboxylate (1 equivalent) to the mixture and continue stirring for 45 minutes. The solution will typically become colored.
-
Alkylation: Add benzyl bromide (2 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Continue stirring for an additional 45-60 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum.
Protocol 2: Synthesis of this compound via Saponification [2]
-
Setup: Dissolve ethyl 1-benzyl-1H-indole-2-carboxylate (1 equivalent) in a 3:1 mixture of methanol and water.
-
Base Addition: Add sodium hydroxide (NaOH, ~3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 1.5-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of cold 1 M hydrochloric acid (HCl). A precipitate should form.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final carboxylic acid product.
Application in Drug Discovery
The synthesis of a library of this compound derivatives is a common first step in a drug discovery campaign. The subsequent workflow involves screening these compounds for biological activity, followed by iterative cycles of chemical modification to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship, SAR studies).
Caption: A typical workflow for drug discovery.
References
- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 19. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
The Biological Versatility of the 1-benzyl-1H-indole-2-carboxylic Acid Scaffold: A Technical Overview for Drug Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzyl-1H-indole-2-carboxylic acid core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active agents. While direct and extensive research on the unmodified parent compound is limited, a comprehensive analysis of its closely related derivatives reveals significant potential across multiple therapeutic areas. This technical guide synthesizes the current understanding of the biological activities associated with this scaffold, with a primary focus on its derivatives' roles as anticancer, anti-inflammatory, antiviral, and antiparasitic agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are provided to support ongoing and future drug discovery and development efforts.
Introduction: The Indole Nucleus in Drug Discovery
The indole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds of therapeutic importance. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of molecules targeting a wide range of biological targets. The strategic incorporation of a benzyl group at the N1 position and a carboxylic acid at the C2 position of the indole core creates the this compound scaffold, a versatile starting point for chemical modification and optimization. This document explores the biological activities demonstrated by derivatives of this core structure, providing a framework for its potential applications in medicine.
Anticancer and Antiproliferative Activity
Derivatives of the this compound scaffold have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.
N-Benzyl-1H-indole-2-carbohydrazide Derivatives
A series of substituted-N-benzyl-1H-indole-2-carbohydrazides have been synthesized and evaluated for their antiproliferative activity against human breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines.[1] Several of these compounds exhibited moderate to high cytotoxicity, with some showing IC50 values comparable or superior to the reference drug Staurosporine.[1]
Table 1: Cytotoxicity of Substituted-N-benzyl-1H-indole-2-carbohydrazide Derivatives [1]
| Compound | Substitution | Average IC50 (µM) |
| 4e | (Specific substitution pattern) | 2 |
Note: The specific substitution pattern for compound 4e is detailed in the source publication. The average IC50 is across MCF-7, A549, and HCT cell lines.
Further studies on the most potent compound, 4e, indicated that it induces apoptosis, as evidenced by a significant increase in Annexin-V and 7-AAD positive cell populations in flow cytometry analysis.[1]
Dual EGFR/SRC Kinase Inhibition
Recent research has focused on designing indole derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase (Src), as the cooperation between these two kinases is implicated in more aggressive tumor phenotypes.[2] While not direct derivatives of the carboxylic acid, novel compounds structurally similar to osimertinib, incorporating an indole core, have been synthesized.[2]
One such compound, designated as 16 , exhibited potent inhibitory activity against both EGFR and SRC kinases.[2] It also showed strong cytotoxicity against lung and prostate cancer cell lines with low toxicity to normal cells.[2] Mechanistic studies revealed that compound 16 induces apoptosis in prostate cancer cells by significantly increasing the levels of caspase-3, caspase-8, and Bax, while decreasing the level of Bcl-2.[2]
Table 2: Kinase Inhibitory Activity of Compound 16 [2]
| Kinase | IC50 (µM) |
| EGFR | 1.026 |
| SRC | 0.002 |
Experimental Protocols
The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HCT) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Apoptosis induction was assessed using an Annexin V-FITC/7-AAD apoptosis detection kit.[1]
-
Cell Treatment: Cells were treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with PBS.
-
Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Apoptosis Induction Pathway
References
spectroscopic analysis of 1-benzyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 1-benzyl-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. As a synthetic intermediate and potential pharmacophore, its unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the analytical techniques used to characterize this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to aid researchers in its synthesis and identification.
Synthesis and Experimental Protocols
A reliable synthesis is crucial for obtaining pure material for analysis. The following protocols outline a common synthetic route and the subsequent spectroscopic sample preparations.
Synthesis Protocol: N-Benzylation of Indole-2-carboxylic acid
This procedure involves the direct N-alkylation of commercially available indole-2-carboxylic acid.
-
Materials: Indole-2-carboxylic acid, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide, anhydrous N,N-Dimethylformamide (DMF), ethyl acetate, 1M hydrochloric acid (HCl), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole-2-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Acidify the mixture to a pH of ~2-3 with 1M HCl, which will precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube for analysis.[1]
-
IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Dissolve a small sample (<1 mg) in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) coupled to a mass analyzer.
Spectroscopic Data and Analysis
The following tables summarize the expected spectroscopic data for this compound.
¹H NMR Data
The proton NMR spectrum displays characteristic signals for the indole core, the benzyl group, and the carboxylic acid proton. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).[2]
Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.70 | d | 1H | Indole H-4 |
| ~7.55 | d | 1H | Indole H-7 |
| ~7.35-7.20 | m | 6H | Indole H-5, Benzyl Ar-H |
| ~7.15 | t | 1H | Indole H-6 |
| ~7.10 | s | 1H | Indole H-3 |
| ~5.70 | s | 2H | N-CH₂-Ph |
¹³C NMR Data
The ¹³C NMR spectrum is characterized by the downfield signal of the carbonyl carbon and the distinct signals of the aromatic carbons. Carboxyl carbons in aromatic systems typically absorb in the 165-185 δ range.[3][4]
Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | -COOH |
| ~138.0 | Indole C-7a |
| ~137.5 | Benzyl C-ipso |
| ~133.0 | Indole C-2 |
| ~128.8 | Benzyl C-ortho |
| ~127.9 | Benzyl C-para |
| ~127.0 | Benzyl C-meta |
| ~126.5 | Indole C-3a |
| ~124.0 | Indole C-5 |
| ~122.5 | Indole C-6 |
| ~121.0 | Indole C-4 |
| ~111.0 | Indole C-7 |
| ~104.0 | Indole C-3 |
| ~50.0 | N-CH₂-Ph |
IR Spectroscopy Data
The IR spectrum provides clear evidence for the key functional groups. The most prominent features are the very broad O-H stretch from the carboxylic acid dimer and the sharp, strong C=O stretch.[3][5]
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (from carboxylic acid dimer) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (CH₂) |
| 1710-1680 | Strong | C=O stretch (carbonyl) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretches |
| 1320-1210 | Strong | C-O stretch |
| ~750 | Strong | C-H bend (ortho-disubstituted & monosubstituted) |
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. The base peak is often the result of fragmentation to form a stable acylium ion.[6]
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z Value | Assignment |
| ~252.09 | [M+H]⁺ (Calculated for C₁₆H₁₄NO₂) |
| ~207.08 | [M - COOH + H]⁺ (Loss of carboxylic acid group) |
| ~91.05 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall process from synthesis to final characterization of the target compound.
Caption: Workflow for the synthesis and analysis of the target compound.
Hypothetical Biological Interaction Pathway
Indole derivatives are known to interact with various biological targets. This diagram illustrates a generalized pathway where such a molecule might act as an enzyme inhibitor.
Caption: A potential mechanism of action for an indole-based inhibitor.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the NMR Data Interpretation of 1-benzyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for 1-benzyl-1H-indole-2-carboxylic acid. The interpretation of ¹H and ¹³C NMR spectra is fundamental for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in various synthetic applications, particularly in the development of novel therapeutic agents.
Chemical Structure and Atom Numbering
The chemical structure of this compound is depicted below, with atoms systematically numbered to facilitate the assignment of NMR signals. This numbering convention will be used throughout this guide.
Predicted NMR Data
¹H NMR Data (Predicted)
The predicted ¹H NMR spectrum is expected to exhibit signals corresponding to the protons of the indole ring, the benzyl group, and the carboxylic acid. The data is summarized in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | 10.0 - 13.0 | br s | - | 1H |
| H7 | ~7.70 | d | ~8.0 | 1H |
| H4 | ~7.60 | d | ~8.2 | 1H |
| H6 | ~7.35 | t | ~7.5 | 1H |
| H5 | ~7.15 | t | ~7.5 | 1H |
| H3 | ~7.10 | s | - | 1H |
| H10, H14 | ~7.30 | m | - | 2H |
| H11, H13 | ~7.30 | m | - | 2H |
| H12 | ~7.30 | m | - | 1H |
| H8 (CH₂) | ~5.60 | s | - | 2H |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and often appears as a broad singlet.[1] The aromatic protons of the benzyl group (H10-H14) are expected to overlap, appearing as a complex multiplet.
¹³C NMR Data (Predicted)
The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C15 (COOH) | ~165.0 |
| C7a | ~137.0 |
| C9 (Ar-C) | ~136.0 |
| C2 | ~130.0 |
| C3a | ~128.0 |
| C10, C14 (Ar-CH) | ~129.0 |
| C11, C13 (Ar-CH) | ~128.0 |
| C12 (Ar-CH) | ~127.0 |
| C5 | ~124.0 |
| C6 | ~122.0 |
| C4 | ~121.0 |
| C7 | ~111.0 |
| C3 | ~105.0 |
| C8 (CH₂) | ~50.0 |
Experimental Protocols
A general experimental protocol for acquiring high-quality NMR data for this compound is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include DMSO-d₆, CDCl₃, or Acetone-d₆. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
-
Logical Workflow for NMR Data Interpretation
The process of interpreting the NMR data for this compound can be visualized as a logical workflow.
This comprehensive guide provides the necessary information for researchers and scientists to interpret the NMR spectra of this compound. The provided predicted data and experimental protocols will aid in the accurate characterization of this important synthetic intermediate.
References
Crystal Structure of 1-Benzyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-indole-2-carboxylic acid is a molecule of significant interest in medicinal chemistry due to its structural relation to a class of compounds with diverse biological activities. Understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a detailed overview of the crystal structure of this compound. Unfortunately, a comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, this guide will focus on the synthesis of the parent compound and related derivatives, alongside a detailed look at the crystal structure of the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid, to provide analogous structural insights.
Introduction
Indole-2-carboxylic acid and its derivatives are key scaffolds in the development of therapeutic agents. The addition of a benzyl group at the N1 position of the indole ring can significantly influence the molecule's conformational flexibility and its interactions with biological targets. X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, analysis of similar structures can offer valuable predictions regarding its molecular geometry and packing in the solid state.
Synthesis of Indole-2-Carboxylic Acid Derivatives
The synthesis of N-substituted indole-2-carboxylic acids typically involves the alkylation of the indole nitrogen of an appropriate indole-2-carboxylate ester, followed by hydrolysis of the ester.
Synthesis of this compound ethyl ester
A common route to N-benzylated indole-2-carboxylic acids involves the reaction of ethyl indole-2-carboxylate with benzyl bromide.[1]
Experimental Protocol:
-
Alkylation: To a solution of ethyl indole-2-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for the formation of the indolide anion. Benzyl bromide is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure ethyl 1-benzyl-1H-indole-2-carboxylate.
Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Saponification: The ethyl 1-benzyl-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: The precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
Analogous Crystal Structure: 5-Methoxy-1H-indole-2-carboxylic Acid
In the absence of the target crystal structure, we present the crystallographic data for a closely related derivative, 5-methoxy-1H-indole-2-carboxylic acid, which has been recently reported.[2][3] This compound provides a model for the types of intermolecular interactions and packing motifs that might be expected for this compound.
A recently discovered polymorph of 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/c.[2]
Crystallographic Data
| Parameter | 5-Methoxy-1H-indole-2-carboxylic acid[2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Volume (ų) | Not Reported |
| Z | 4 |
Molecular and Crystal Packing Features
The crystal structure of this polymorph of 5-methoxy-1H-indole-2-carboxylic acid reveals the formation of cyclic dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules.[2] Additionally, interactions involving the NH groups of the indole rings and the methoxy groups contribute to the overall spatial arrangement of the molecules in the crystal lattice.[2]
Conclusion
While the definitive crystal structure of this compound remains to be determined and published, this guide provides a framework for its synthesis and offers insights into its likely structural features based on the analysis of a closely related analogue. The synthesis protocols are well-established, and the crystallographic data for 5-methoxy-1H-indole-2-carboxylic acid suggest that hydrogen bonding and π-stacking interactions will be key determinants of the solid-state structure of the title compound. The determination of the crystal structure of this compound would be a valuable contribution to the field, enabling more precise molecular modeling and drug design efforts.
References
An In-depth Technical Guide to 1-Benzyl-1H-indole-2-carboxylic Acid: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-indole-2-carboxylic acid is a heterocyclic compound featuring an indole core, a foundational structure in numerous biologically active molecules. The presence of the benzyl group at the N-1 position and a carboxylic acid at the C-2 position makes it a valuable scaffold and building block in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, including as anti-proliferative agents and as inhibitors of key inflammatory enzymes such as cytosolic phospholipase A2α (cPLA2α). This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and its relevance in biological pathways.
Core Physical and Chemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in both chemical reactions and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug design and development.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₆H₁₃NO₂ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not explicitly reported; expected to be a solid with a distinct melting point. For comparison, indole-2-carboxylic acid melts at 202-206 °C. | |
| Boiling Point | Decomposes before boiling at atmospheric pressure | Typical for similar carboxylic acids |
| Solubility | Generally soluble in polar organic solvents such as acetone, ethanol, and dimethylformamide (DMF).[2] Solubility in aqueous solutions is expected to be pH-dependent and generally low in acidic to neutral pH. | |
| pKa | Estimated to be in the range of 3-5 | Typical for carboxylic acids.[3][4] |
Spectral Data Analysis
The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.
-
¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons of the indole and benzyl groups, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the carboxylic acid proton at a downfield chemical shift, typically around 12 ppm.[5]
-
¹³C NMR Spectroscopy : The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display signals for the aromatic carbons, the benzylic carbon, and a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1690 and 1760 cm⁻¹.[6]
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves a two-step process: N-benzylation of an indole-2-carboxylate ester followed by hydrolysis of the ester to the carboxylic acid.[2]
Step 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate
-
To a solution of ethyl indole-2-carboxylate in acetone, add potassium hydroxide (aqueous solution).
-
Stir the mixture at room temperature.
-
Add benzyl bromide to the reaction mixture.
-
Continue stirring for approximately two hours at 20°C to ensure the completion of the N-alkylation reaction.[2]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
Step 2: Hydrolysis to this compound
-
To the reaction mixture containing ethyl 1-benzyl-1H-indole-2-carboxylate, add an increased amount of aqueous potassium hydroxide.[2]
-
Heat the mixture to reflux for one hour to facilitate the hydrolysis of the ester.[2]
-
After cooling, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
The resulting solid, this compound, can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A flowchart illustrating the two-step synthesis of the target compound.
Signaling Pathway: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
1-Benzylindole derivatives have been identified as inhibitors of cPLA2α, a key enzyme in the inflammatory cascade. The following diagram illustrates a simplified signaling pathway leading to the production of pro-inflammatory mediators and the point of inhibition.
Caption: The role of 1-benzylindole derivatives as inhibitors of cPLA2α.
References
- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. ochemtutor.com [ochemtutor.com]
- 4. library.gwu.edu [library.gwu.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
The Synthetic Versatility of 1-Benzyl-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-indole-2-carboxylic acid is a pivotal precursor in modern organic synthesis, serving as a versatile scaffold for the construction of a wide array of complex molecules. Its indole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The presence of the N-benzyl group provides steric and electronic modulation while offering a site for potential deprotection, and the C2-carboxylic acid function is a versatile handle for diverse chemical transformations. This guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data, to empower researchers in leveraging this valuable building block.
Synthesis of the Precursor
The most common and efficient route to this compound involves a two-step process: the N-benzylation of an indole-2-carboxylate ester, followed by saponification of the ester to yield the desired carboxylic acid. This method allows for straightforward purification of the intermediate ester and generally provides high overall yields.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis via N-Benzylation and Hydrolysis[1]
Step 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetone or DMF (10 mL/mmol), add a base like potassium hydroxide (KOH, 3.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-benzyl-1H-indole-2-carboxylate.
Step 2: Synthesis of this compound [1]
-
Dissolve the ethyl 1-benzyl-1H-indole-2-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (e.g., 5.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 1-2 hours until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2-3 with a cold, dilute acid (e.g., 1N HCl).
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
The resulting white solid is this compound, which can be further purified by recrystallization if necessary.
Core Synthetic Applications
The carboxylic acid moiety of this compound is a versatile functional group that enables a variety of crucial synthetic transformations.
Caption: Key synthetic transformations of the precursor molecule.
Amide Bond Formation
The most prominent application of this compound is in the synthesis of N-substituted indole-2-carboxamides. These motifs are of significant interest in drug discovery. The reaction involves coupling the carboxylic acid with a primary or secondary amine using a peptide coupling agent.
Common Coupling Agents:
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)[2]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)[3]
-
Dicyclohexylcarbodiimide (DCC)
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Add EDCI (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine or benzyl hydrazine (1.0 eq) to the reaction mixture.[4] If the amine is used as a hydrochloride salt, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) should be added.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
After completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Esterification
Esterification of the carboxylic acid can be performed to install various ester groups, which can act as protecting groups or be targets themselves. Standard Fischer esterification conditions (alcohol with a catalytic amount of strong acid) or milder methods using coupling agents are effective.
-
Charge a flask with this compound (1.0 eq), the desired alcohol (e.g., benzyl alcohol, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the filtrate with 0.5 N HCl and saturated NaHCO₃ solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure ester.
Decarboxylation
Removal of the C2-carboxyl group to furnish 1-benzylindole is a key transformation for accessing C2-unsubstituted N-benzylindoles. This can be achieved thermally or under catalytic conditions. While simple heating can effect decarboxylation, milder, more controlled methods are often preferred to avoid degradation.[6][7]
-
Dissolve this compound in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[8]
-
Add a catalytic amount of an organic acid.
-
Heat the reaction mixture to a temperature between 95-150 °C, depending on the specific substrate and catalyst.[8]
-
Monitor the reaction by TLC until the starting material is consumed. CO₂ evolution will be observed.
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude 1-benzylindole can be purified by distillation or column chromatography.
Data Presentation
Table 1: Synthesis and Physicochemical Properties of this compound and Derivatives
| Compound | Starting Materials | Key Reagents/Conditions | Yield (%) | M.P. (°C) | Reference |
| This compound | Ethyl 1-benzyl-1H-indole-2-carboxylate | aq. KOH, Reflux | High | 190-191 | [1] |
| Ethyl 1-benzyl-1H-indole-2-carboxylate | Ethyl 1H-indole-2-carboxylate, Benzyl bromide | aq. KOH, Acetone, 20 °C | Excellent | N/A | [1] |
| N-Benzyl-1H-indole-2-carbohydrazide | 1H-Indole-2-carboxylic acid, Benzyl hydrazine | EDCI, DCM | 35 | 237 | [4] |
| 1-Benzylindole | This compound | Heat (e.g., 95-150 °C in DMF) | >90 | 42-43 | [8][9] |
Table 2: Spectroscopic Data for this compound and a Key Derivative
| Compound | ¹H NMR (Solvent, δ ppm) | ¹³C NMR (Solvent, δ ppm) | IR (KBr, cm⁻¹) |
| This compound | (DMSO-d₆): 12.99 (br. s, 1H, COOH), 7.72 (d, 1H), 7.54 (d, 1H), 7.34 (s, 1H), 7.12–7.29 (m, 5H), 7.04 (d, 2H), 5.89 (s, 2H, NCH₂)[1] | (DMSO-d₆): Data not explicitly found, but key signals expected: >160 (C=O), ~137 (N-C quat), 125-130 (aromatic), ~50 (NCH₂) | N/A |
| N-Benzyl-1H-indole-2-carbohydrazide | (DMSO-d₆): 11.50 (s, 1H, NH-indole), 7.62 (d, 1H), 7.49 (d, 2H), 7.31–7.39 (m, 5H), 7.18-7.26 (m, 2H), 5.00 (s, 2H, CH₂), 4.88 (s, 2H, NH₂)[4] | (DMSO-d₆): 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂)[4] | 3313, 3280 (NH₂), 1680 (C=O)[4] |
Conclusion
This compound stands out as a highly valuable and adaptable precursor in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid function allow for facile entry into diverse molecular frameworks, particularly indole-2-carboxamides, which are of high importance to the pharmaceutical industry. The methodologies presented in this guide—from synthesis to key transformations like amide coupling, esterification, and decarboxylation—provide a robust toolkit for researchers aiming to incorporate this versatile scaffold into their synthetic programs. The continued exploration of this precursor is expected to yield novel compounds with significant biological and material applications.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Therapeutic Potential of 1-Benzyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic targets of 1-benzyl-1H-indole-2-carboxylic acid derivatives and related indole compounds. Drawing from a comprehensive review of scientific literature, this document details the mechanisms of action, quantitative biological activity, and the experimental protocols used to identify and characterize these promising molecules. The information is presented to facilitate further research and development in the fields of virology, oncology, and inflammatory and neurodegenerative diseases.
HIV-1 Integrase Inhibition: A Promising Antiviral Strategy
Derivatives of indole-2-carboxylic acid have emerged as a significant class of inhibitors targeting HIV-1 integrase, a crucial enzyme for viral replication.[1][2] These compounds represent a promising scaffold for the development of novel antiretroviral therapies.[2]
Mechanism of Action
The primary mechanism of action for these indole derivatives is the inhibition of the strand transfer step of HIV-1 integration.[1] This is achieved through the chelation of two essential magnesium ions (Mg2+) within the catalytic core of the integrase enzyme.[1] The indole core and the C2 carboxyl group of the molecule form a key pharmacophore that coordinates with these metal ions, effectively blocking the enzyme's function and preventing the insertion of viral DNA into the host genome.[1][3] Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position, can further enhance binding through π-π stacking interactions with the viral DNA.[2]
Quantitative Data: HIV-1 Integrase Inhibitory Activity
The following table summarizes the reported inhibitory activity of various indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound ID | Modification | IC50 (µM) | Reference |
| 17a | C6 halogenated benzene ring | 3.11 | [2] |
| 20a | Long branch on C3 | 0.13 | [1] |
| CHI/1043 | 1H-benzylindole analogue | 0.60 (EC50) | [4] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
The inhibitory activity of the compounds against the strand transfer reaction of HIV-1 integrase is typically evaluated using an oligonucleotide-based enzymatic assay.
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Test compounds dissolved in DMSO
-
Detection system (e.g., fluorescence-based or radioactivity-based)
Procedure:
-
Reaction Mixture Preparation: In a microplate well, combine the recombinant HIV-1 integrase, donor DNA, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Initiation of Strand Transfer: Add the target DNA to the reaction mixture to initiate the strand transfer reaction.
-
Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of strand transfer product formed. This can be done using various methods, such as capturing the product on a streptavidin-coated plate and detecting a labeled end of the integrated DNA.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anticancer Activity: Induction of Apoptosis
Substituted N-benzyl-1H-indole-2-carbohydrazide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5] The primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death.
Mechanism of Action
These indole derivatives trigger apoptosis through the intrinsic pathway, which involves the mitochondria. The compounds have been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to cell death.[6]
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of 1H-benzylindole derivatives as novel human immunodeficiency virus integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-benzyl-1H-indole-2-carboxylic acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 1-benzyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol outlined below follows a reliable two-step synthetic route, commencing with the N-benzylation of ethyl indole-2-carboxylate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.
Chemical Reaction Overview
The synthesis proceeds in two main stages:
-
N-Benzylation: The nitrogen atom of the indole ring in ethyl 1H-indole-2-carboxylate is alkylated using benzyl bromide in the presence of a base.
-
Ester Hydrolysis: The ethyl ester of 1-benzyl-1H-indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Ethyl 1-benzyl-1H-indole-2-carboxylate | C₁₈H₁₇NO₂ | 279.34 | 52-53 | Excellent |
| This compound | C₁₆H₁₃NO₂ | 251.28 | 190-191 | High |
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Part 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate
This procedure outlines the N-alkylation of the indole nitrogen using benzyl bromide.[1]
Materials:
-
Ethyl indole-2-carboxylate
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 eq) in acetone.
-
To this solution, add a solution of potassium hydroxide (1.5 eq) in a small amount of water.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to obtain the crude ethyl 1-benzyl-1H-indole-2-carboxylate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.
Part 2: Synthesis of this compound (Hydrolysis)
This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid. This can be performed as a one-pot synthesis following the N-benzylation by modifying the reaction conditions.[1]
Materials:
-
Ethyl 1-benzyl-1H-indole-2-carboxylate (from Part 1)
-
Potassium hydroxide (KOH)
-
Water
-
Ethanol (or another suitable solvent for reflux)
-
Hydrochloric acid (HCl, for acidification)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
To the crude or purified ethyl 1-benzyl-1H-indole-2-carboxylate (1.0 eq), add a solution of potassium hydroxide (at least 3.0 eq) in a mixture of water and a suitable co-solvent like ethanol.
-
Heat the mixture to reflux and maintain for 1 hour, or until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with hydrochloric acid until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the solid product under vacuum to obtain this compound as a white solid.[1]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 1-Benzyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the medicinal chemistry applications of 1-benzyl-1H-indole-2-carboxylic acid, a heterocyclic compound that serves as a versatile scaffold in drug discovery. While this parent compound is a key building block, much of the research has focused on its derivatives to optimize potency and pharmacokinetic properties. This document outlines its synthesis, key therapeutic areas of investigation with data on representative derivatives, and detailed experimental protocols.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from ethyl indole-2-carboxylate. The first step involves the N-benzylation of the indole ring, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.[1]
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate [1]
-
To a solution of ethyl indole-2-carboxylate in a suitable solvent such as acetone, add potassium hydroxide.[1]
-
Stir the mixture at room temperature.
-
Add benzyl bromide to the reaction mixture and continue stirring for several hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then worked up using an appropriate extraction procedure to isolate the crude ethyl 1-benzyl-1H-indole-2-carboxylate.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure ester.
Step 2: Hydrolysis to this compound [1]
-
Dissolve the purified ethyl 1-benzyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as potassium hydroxide.[1]
-
Reflux the reaction mixture for one hour to facilitate the hydrolysis of the ester.[1]
-
After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry to yield this compound.[1]
Medicinal Chemistry Applications
The this compound scaffold has been explored in several therapeutic areas. While specific biological data for the parent compound is limited in publicly available literature, its derivatives have shown promising activity as anticancer, anti-parasitic, and anti-inflammatory agents.
Anticancer Activity
Derivatives of this compound have been investigated for their antiproliferative effects against various cancer cell lines. The indole core is a common motif in many anticancer agents, and modifications of the this compound structure have led to the development of potent cytotoxic compounds.
Quantitative Data for Representative Derivatives:
| Compound ID | Modifications from Parent Scaffold | Cell Line | IC50 (µM) |
| 4e | Carbohydrazide at C2; 4-chlorobenzyl at N1 | MCF-7 | ~2 |
| 4e | Carbohydrazide at C2; 4-chlorobenzyl at N1 | A549 | ~2 |
| 4e | Carbohydrazide at C2; 4-chlorobenzyl at N1 | HCT | ~2 |
Data sourced from a study on substituted-N-benzyl-1H-indole-2-carbohydrazides.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the antiproliferative activity of compounds like this compound and its derivatives.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Anti-Trypanosoma cruzi Activity
Derivatives of 1H-indole-2-carboxamide have been identified as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] The 1-benzyl substitution is a key feature in some of the explored chemical spaces for optimizing anti-trypanosomal potency.
Quantitative Data for a Representative Derivative:
The following data is for a 5-methyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide, which shares the core indole-2-carboxamide structure.
| Compound ID | Modifications from Parent Scaffold | Target | pEC50 |
| 1 | 5-methyl at C5; N-(4-(methylsulfonamido)benzyl) at C2 | T. cruzi | 5.4 - 6.2 |
pEC50 is the negative logarithm of the half-maximal effective concentration. Data sourced from a study on 1H-indole-2-carboxamides.[1]
Experimental Protocol: Anti-Trypanosoma cruzi Assay
This protocol describes a general method for evaluating the in vitro activity of compounds against the intracellular amastigote form of T. cruzi.
-
Host Cell Culture: Culture a suitable host cell line (e.g., L6 cells) in 96-well plates.
-
Parasite Infection: Infect the host cells with transgenic T. cruzi trypomastigotes expressing β-galactosidase.
-
Compound Treatment: After allowing the parasites to infect the host cells, add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plates for 48-72 hours to allow for parasite replication.
-
Enzyme Activity Measurement:
-
Lyse the cells and add a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside).
-
Measure the absorbance at a specific wavelength to determine the enzyme activity, which is proportional to the number of viable parasites.
-
-
Data Analysis: Determine the EC50 value of the compounds by analyzing the dose-response relationship.
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
1-Benzylindoles have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid.[3] Inhibition of cPLA2α is a promising strategy for the development of novel anti-inflammatory drugs.
While specific IC50 values for this compound are not available in the reviewed literature, derivatives with substitutions on the benzyl and indole rings have shown potent inhibitory activity.
Signaling Pathway: cPLA2α and the Inflammatory Cascade
Experimental Protocol: cPLA2α Inhibition Assay
This is a general protocol for measuring the inhibition of cPLA2α activity.
-
Enzyme Preparation: Obtain or purify recombinant human cPLA2α.
-
Substrate Preparation: Prepare vesicles containing a fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC).
-
Assay Reaction:
-
In a microplate, combine the enzyme, substrate vesicles, and the test compound at various concentrations in an appropriate assay buffer containing Ca2+.
-
Incubate the reaction mixture at room temperature.
-
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time. The hydrolysis of the fluorescent phospholipid by cPLA2α results in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates from the fluorescence data. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. While direct biological data for this specific compound is not extensively reported, the consistent and potent activities of its derivatives highlight the importance of this chemical motif. The provided protocols offer a starting point for researchers to synthesize and evaluate this compound and its novel analogues for various therapeutic applications, including cancer, infectious diseases, and inflammatory conditions. Further investigation into the specific biological activities of the parent compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 2. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1-benzyl-1H-indole-2-carboxylic Acid Amides and Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-1H-indole-2-carboxylic acid and its amide and ester derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery. These scaffolds have been explored for various therapeutic applications, including as anti-proliferative agents and enzyme inhibitors. This document provides detailed protocols for the synthesis of these compounds, quantitative data for key reactions, and diagrams illustrating relevant biological pathways.
Synthetic Strategies
The preparation of this compound amides and esters can be achieved through several synthetic routes. The two primary strategies involve either the initial synthesis of the this compound core followed by functionalization, or the N-benzylation of a pre-functionalized indole-2-carboxylic acid derivative.
A general workflow for the synthesis is presented below:
Caption: General synthetic strategies for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-benzylation of indole-2-carboxylic acid.
Materials:
-
Indole-2-carboxylic acid
-
Dimethyl carbonate (DMC)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole-2-carboxylic acid (1.0 g, 6.21 mmol) in dimethyl carbonate (10 mL), add DABCO (0.77 g, 6.83 mmol) followed by DMF (4 mL).
-
Heat the resulting solution to 90–95 °C for 21 hours.[1]
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL) and water (40 mL).
-
Separate the organic layer and wash sequentially with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| Indole-2-carboxylic acid | DABCO, Benzylating agent (in situ) | DMC/DMF | 90-95 °C | 21 h | This compound | High |
Protocol 2: Synthesis of this compound Amides
This protocol details the amide coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add the desired amine to the solution.
-
Add EDCI as a coupling agent and stir the reaction mixture at room temperature.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Amide Synthesis:
| Carboxylic Acid | Amine | Coupling Agent | Solvent | Product | Yield |
| 1H-indole-2-carboxylic acid | Benzylhydrazine | EDCI | DCM | N-Benzyl-1H-indole-2-carbohydrazide | 35% |
| 5-methoxy-1H-indole-2-carboxylic acid | Benzylhydrazine | EDCI | DCM | N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide | ~40% |
Note: The yields are based on the reaction of indole-2-carboxylic acids with benzylhydrazine to form carbohydrazide derivatives.[2]
Protocol 3: Synthesis of this compound Esters
This protocol describes the synthesis of a benzyl ester from this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF) / 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution
Procedure:
-
To a solution of this compound (10 mmol) and benzyl bromide (11 mmol) in a 1:1 mixture of DMF and 1,4-dioxane (30 mL), add sodium bicarbonate (10 mmol) at room temperature.[3]
-
Heat the reaction mixture at 90 °C for 24 hours.[3]
-
Cool the mixture to room temperature, dilute with EtOAc, and wash with saturated NaCl and water.[3]
-
Dry the organic layer over magnesium sulfate (MgSO₄).
-
Evaporate the solvent in vacuo to provide the crude product, which can be purified by recrystallization.[3]
Quantitative Data for Ester Synthesis:
| Carboxylic Acid | Alkylating Agent | Base | Solvent | Temperature | Time | Product | Yield |
| α,β-unsaturated carboxylic acids | Benzyl bromide | NaHCO₃ | DMF/1,4-Dioxane | 90 °C | 24 h | Benzyl α,β-unsaturated carboxylates | 82-95% |
Note: This data is for a general procedure for the benzylation of carboxylic acids and can be adapted for this compound.[3]
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promising biological activities, particularly as anti-proliferative agents. Studies have indicated that these compounds can act as multi-target inhibitors of key signaling pathways involved in cancer progression, such as the Ras/Raf/MEK/ERK pathway.
One notable derivative, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide (HJZ-12), has been shown to induce apoptosis in benign prostatic hyperplasia, potentially through the deregulation of Bmi-1 signaling.[4] Furthermore, indole-2-carboxamides have been designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, as well as the serine/threonine kinase B-Raf.[5]
The diagram below illustrates the potential signaling pathways targeted by these compounds.
Caption: Potential signaling pathways targeted by this compound derivatives.
References
- 1. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Indole Ring of 1-Benzyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential methods for the chemical modification of the indole ring of 1-benzyl-1H-indole-2-carboxylic acid. This information is critical for researchers engaged in the synthesis of novel indole derivatives for applications in medicinal chemistry and materials science. The protocols provided are based on established literature for closely related indole derivatives and serve as a foundational guide for experimental design.
Introduction to the Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The primary site of reaction is typically the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate). However, the substituents on the indole ring, namely the N-benzyl group and the C2-carboxylic acid, significantly influence the regioselectivity and reactivity of the nucleus.
-
N-Benzyl Group: This group is generally considered to be weakly electron-donating or sterically hindering, protecting the nitrogen and potentially influencing the electronic distribution within the indole ring.
-
C2-Carboxylic Acid Group: This is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack, particularly at the adjacent C3 position.
The interplay of these two groups dictates the feasibility and outcome of various functionalization reactions.
Electrophilic Substitution Reactions
Halogenation
Halogenation of the indole ring introduces a versatile handle for further functionalization through cross-coupling reactions. The C3 position is the most common site for halogenation.
General Reaction Scheme for C3-Iodination:
Caption: C3-Iodination of this compound.
Summary of Halogenation Conditions:
While a direct protocol for the halogenation of this compound is not extensively documented, literature on similar substrates provides valuable insights. For instance, the iodination of 1-benzyl-1H-indole-2-carbonitrile has been successfully achieved at the C3 position.[1]
| Reaction | Reagent | Base | Solvent | Temp. (°C) | Yield (%) | Position | Reference |
| C3-Iodination | Iodine | KOH | DMF | RT | 71-92 | C3 | [1] |
Note: The yields are reported for the analogous 1-benzyl-1H-indole-2-carbonitrile. Direct iodination of indole-2-carboxylic acids can sometimes lead to iodinative decarboxylation, yielding 2,3-diiodoindoles.[2] Careful selection of reaction conditions is therefore crucial.
Experimental Protocol: C3-Iodination (Adapted from a similar substrate[1])
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of iodine (1.1 eq) in DMF dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-3-iodo-1H-indole-2-carboxylic acid.
Nitration
Direct nitration of the indole ring is often challenging due to the sensitivity of the nucleus to strong acidic and oxidizing conditions, which can lead to polymerization or degradation. For electronegatively substituted indoles, nitration often occurs on the benzene portion of the ring.
Regioselectivity of Nitration:
For indole-2-carboxylic acid derivatives, nitration has been reported to occur at the C5 or C6 positions. The synthesis of 5-nitroindole-2-carboxylic acid derivatives often proceeds via a Fischer indole synthesis starting from a nitrated precursor, such as p-nitrophenylhydrazine, rather than by direct nitration.[3]
General Workflow for Synthesis of 5-Nitroindole-2-Carboxylic Acid:
Caption: Synthesis of 5-nitroindole-2-carboxylic acid via Fischer indole synthesis.
Experimental Protocol: Synthesis of 1-Benzyl-5-nitro-1H-indole-2-carboxylic acid (Hypothetical adaptation)
This protocol is a hypothetical adaptation and would require significant optimization.
-
Synthesize 5-nitro-1H-indole-2-carboxylic acid using the Fischer indole synthesis as a starting material.[3]
-
To a solution of 5-nitro-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH) (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction carefully with water and acidify to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize or purify by column chromatography to yield 1-benzyl-5-nitro-1H-indole-2-carboxylic acid.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of indoles typically occurs at the C3 position. However, the presence of the electron-withdrawing carboxylic acid at C2 deactivates this position. A study on 1-benzylindole-2,3-dicarboxylic anhydride has shown that in the presence of a Lewis acid like titanium(IV) chloride, acylation with anisole occurs selectively at the C3 position to yield 1-benzyl-3-(4-methoxybenzoyl)indole-2-carboxylic acid.[2]
Reaction Scheme for C3-Acylation:
Caption: Friedel-Crafts acylation at the C3 position.
Summary of Friedel-Crafts Acylation:
| Substrate | Acylating Agent | Lewis Acid | Product | Yield (%) | Reference |
| 1-Benzylindole-2,3-dicarboxylic anhydride | Anisole | TiCl₄ | 1-Benzyl-3-(4-methoxybenzoyl)indole-2-carboxylic acid | 79 | [2] |
Experimental Protocol: Friedel-Crafts Acylation (Adapted from[2])
-
To a solution of 1-benzylindole-2,3-dicarboxylic anhydride (1.0 eq) and anisole (1.1 eq) in a dry solvent like dichloromethane, add titanium(IV) chloride (5.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours), monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the 3-acylated product.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings, typically at the C3 position of indoles. The reaction of ethyl 1H-indole-2-carboxylate with the Vilsmeier reagent (POCl₃/DMF) yields ethyl 3-formyl-1H-indole-2-carboxylate.[4][5] This suggests that this compound could likely undergo a similar transformation.
General Reaction Scheme for C3-Formylation:
Caption: Vilsmeier-Haack formylation at the C3 position.
Experimental Protocol: Vilsmeier-Haack Formylation (Generalized)
-
Cool a flask containing DMF to 0 °C under an inert atmosphere.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Basify the solution with aqueous sodium hydroxide to pH 8-9.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
C-H Functionalization
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach. For indole derivatives, palladium-catalyzed C-H activation has been explored, particularly for substitutions on the benzene ring. The directing effect of substituents plays a crucial role in determining the regioselectivity of these reactions. While specific protocols for this compound are scarce, C-H activation at the C3 position of indole-carboxylic acids has been reported for the synthesis of bis(indolyl)methanes.[5]
Conclusion
The functionalization of the indole ring of this compound presents a synthetically rich area for the development of novel compounds. Electrophilic substitution is expected to predominantly occur at the C3 position for reactions like halogenation and formylation, although the electron-withdrawing nature of the C2-carboxylic acid can deactivate the ring. Nitration is more likely to occur on the benzene portion of the indole nucleus. The provided protocols, adapted from closely related structures, offer a starting point for the experimental exploration of these transformations. Careful optimization of reaction conditions will be essential to achieve desired outcomes and yields.
References
- 1. WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzoâ b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-Up Synthesis of 1-benzyl-1H-indole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals.
Application Notes
1-benzyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure is a key component in the development of various therapeutic agents. The efficient and scalable synthesis of this compound is crucial for advancing research and enabling large-scale production for drug development programs.
This document outlines a robust and scalable two-step synthetic route starting from the commercially available and relatively inexpensive ethyl indole-2-carboxylate. This strategy is often preferred for scale-up over the direct benzylation of indole-2-carboxylic acid because it avoids potential complications arising from the acidic proton of the carboxyl group, which can compete with the indole N-H during the N-alkylation step.
The described method involves an initial N-benzylation of the indole ester followed by a straightforward saponification (hydrolysis) to yield the desired carboxylic acid. A one-pot variation is also presented, which offers improved process efficiency by combining both steps. Key considerations for scaling this process include efficient temperature management, selection of cost-effective and safe reagents, and a robust purification strategy to ensure high purity of the final product.
Synthetic Pathway and Process Workflow
The recommended synthetic approach is a two-step process involving N-alkylation followed by ester hydrolysis.
Caption: Two-step synthesis of this compound.
The overall workflow for the production of the target compound is designed for scalability and purity.
Caption: Overall process workflow for the scale-up synthesis.
Experimental Protocols
Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Benzyl bromide is a lachrymator and should be handled with care. Potassium hydroxide (KOH) is corrosive.
Protocol 1: Two-Step Synthesis
This protocol separates the benzylation and hydrolysis steps, allowing for the potential isolation of the intermediate ester if required.
Step A: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate
-
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer and thermometer, add ethyl indole-2-carboxylate (1.0 equiv) and acetone.
-
Stir the mixture to obtain a clear solution.
-
Add a solution of potassium hydroxide (KOH, 3.0 equiv) in water. Stir the resulting mixture at 20°C for 30 minutes.[1]
-
Slowly add benzyl bromide (1.1 equiv) to the reaction mixture. An ice-water bath can be used to moderate any exotherm.[2]
-
Continue stirring at 20°C for approximately 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the crude product. The product, ethyl 1-benzyl-1H-indole-2-carboxylate, can be used directly in the next step or purified further by recrystallization or chromatography.
-
Step B: Synthesis of this compound (Hydrolysis)
-
Procedure:
-
To the crude ethyl 1-benzyl-1H-indole-2-carboxylate (1.0 equiv) from Step A, add a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 equiv).
-
Heat the mixture to reflux (approx. 80-90°C) and stir until the hydrolysis is complete (typically 1-3 hours, monitor by TLC/HPLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether, toluene) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid (HCl) or 2M HCl to a pH of approximately 2-3.
-
The product will precipitate as a solid. Stir the slurry in the cold for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60°C to a constant weight to yield this compound as a white solid.[1]
-
Protocol 2: One-Pot Synthesis
This optimized protocol combines both steps into a single operation, improving process efficiency.
-
Procedure:
-
To a suitable reaction vessel, add ethyl indole-2-carboxylate (1.0 equiv), acetone, and a solution of potassium hydroxide (a larger excess, e.g., 5-6 equiv) in water.[1]
-
Stir the mixture at 20°C for 30 minutes.
-
Slowly add benzyl bromide (1.1 equiv).
-
After stirring at 20°C for 1-2 hours, heat the reaction mixture to reflux for an additional 1-2 hours to drive the hydrolysis.[1]
-
Monitor the reaction by TLC/HPLC for the disappearance of the intermediate ester and formation of the final acid.
-
Once the reaction is complete, cool the mixture to room temperature and proceed with the workup and purification as described in Step B of Protocol 1 (from point 3 onwards).
-
Data Presentation
The following tables provide quantitative data for a representative 1.0 mole scale synthesis using the one-pot protocol.
Table 1: Reagent Quantities for One-Pot Synthesis (1.0 mole scale)
| Component | Role | Molar Equiv. | MW ( g/mol ) | Quantity (Mass) | Quantity (Volume) |
| Ethyl Indole-2-carboxylate | Starting Material | 1.0 | 189.21 | 189.2 g | - |
| Benzyl Bromide | Alkylating Agent | 1.1 | 171.04 | 188.1 g | ~131 mL |
| Potassium Hydroxide (KOH) | Base | 5.0 | 56.11 | 280.6 g | - |
| Acetone | Solvent | - | - | - | ~2.0 L |
| Water | Solvent (for base) | - | - | - | ~500 mL |
| 2M Hydrochloric Acid (HCl) | Acidification | As needed | - | - | As needed |
Table 2: Process Parameters and Expected Results
| Parameter | Step 1: N-Benzylation | Step 2: Hydrolysis | Purification & Isolation |
| Temperature | 20°C | Reflux (~60-70°C) | 0-10°C (Precipitation) |
| Duration | 2 hours | 1-2 hours | 1-2 hours |
| Expected Yield | >90% (for one-pot) | - | - |
| Purity (Crude) | - | >95% (after precipitation) | - |
| Final Form | - | - | White Solid |
| Melting Point | - | - | 190–194°C[1] |
References
Application Notes and Protocols: 1-Benzyl-1H-indole-2-carboxylic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthesis and utilization of 1-benzyl-1H-indole-2-carboxylic acid and its derivatives as potent enzyme inhibitors. The following sections outline the synthesis of these compounds and their application in the inhibition of key enzymes such as cytosolic phospholipase A2α (cPLA2α), tyrosinase, and HIV-1 integrase, which are significant targets in various disease pathologies.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the design of various enzyme inhibitors. Its unique structural features allow for diverse chemical modifications, enabling the development of highly potent and selective inhibitors for a range of therapeutic targets. This document details the synthetic routes to these compounds and the experimental protocols for evaluating their inhibitory efficacy.
Data Presentation: Inhibitory Activities
The following tables summarize the quantitative data for the inhibitory activities of various this compound derivatives against their respective enzyme targets.
Table 1: Cytosolic Phospholipase A2α (cPLA2α) Inhibition
| Compound ID | Structure | IC50 (µM) | Reference |
| 1 | 1-(2,4-dichlorobenzyl)indole derivative | ~4 | [1] |
| 2 | 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivative | Submicromolar | [2] |
| 3 | Indole-5-carboxylic acid with 3-aryloxy-2-oxopropyl residue | 0.0021 | [3] |
Table 2: Tyrosinase Inhibition
| Compound ID | Structure | IC50 (µM) | Reference |
| 4 | 1-benzyl-indole hybrid thiosemicarbazone (5k) | 12.40 ± 0.26 | [4] |
| 5 | 1-benzyl-indole hybrid thiosemicarbazone (5q) | >18.30 | [4] |
| 6 | Indole-thiourea derivative (4b) | 5.9 ± 2.47 | |
| 7 | N-1 (4-fluorobenzyl) indole derivative (4) | 224 | [5] |
Table 3: HIV-1 Integrase Inhibition
| Compound ID | Structure | IC50 (µM) | Reference |
| 8 | Indole-2-carboxylic acid derivative (20a) | 0.13 | |
| 9 | Indole-2-carboxylic acid derivative (17a) | 3.11 | [6] |
| 10 | Naphthyridine-containing INSTI | Low nanomolar | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the protocols for the enzyme inhibition assays.
Synthesis Protocols
Protocol 1: General Synthesis of N-Benzyl-1H-indole-2-carbohydrazides [8]
This protocol describes the synthesis of N-benzyl-1H-indole-2-carbohydrazide derivatives, which have shown antiproliferative activity.
Step 1: Synthesis of Substituted Benzyl Hydrazine
-
Dissolve the appropriate benzyl chloride (0.01 mol) in 8 mL of absolute ethanol.
-
Add the solution dropwise to a stirred solution of 98% hydrazine hydrate (6 mL, 0.12 mol) in 12 mL of absolute ethanol.
-
Continue stirring the resulting mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the substituted benzyl hydrazine.
Step 2: Synthesis of Target N-Benzyl-1H-indole-2-carbohydrazides
-
Stir a mixture of 1H-indole-2-carboxylic acid (0.25 g, 1.55 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.3 g, 1.55 mmol) in 5 mL of methylene chloride for approximately 10 minutes until a clear solution is obtained.
-
Add the substituted benzyl hydrazine (1.55 mmol) dissolved in 5 mL of methylene chloride to the mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Wash the mixture successively with water (2 x 20 mL), 10% NaHCO3 solution (2 x 15 mL), and water (2 x 15 mL).
-
Dry the combined organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Collect the resulting precipitate and recrystallize from ethanol to yield the final product.
Protocol 2: Synthesis of 1-Benzyl-indole Hybrid Thiosemicarbazones [4]
This protocol details the synthesis of 1-benzyl-indole hybrid thiosemicarbazones, which have been evaluated as tyrosinase inhibitors.
Step 1: Synthesis of 1-benzyl-1H-indole-3-carbaldehyde
-
Prepare a mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K2CO3 (1.4 g) in 10 mL of DMF.
-
Stir the mixture vigorously and reflux for 6 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the solid precipitates, wash with water, and dry.
-
Recrystallize the crude product from ethyl alcohol to obtain 1-benzyl-1H-indole-3-carbaldehyde.
Step 2: Synthesis of 1-benzyl indole-based thiosemicarbazones
-
Dissolve the appropriate aldehyde (1.0 mmol) in 30 mL of anhydrous ethanol.
-
Add thiosemicarbazide (1.0 mmol) and 3 drops of acetic acid to the solution.
-
Reflux the reaction mixture for 10 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting precipitate, wash with ether, and recrystallize from ethanol to yield the final thiosemicarbazone derivatives.
Enzyme Inhibition Assay Protocols
Protocol 3: Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against cPLA2α. The protocol is based on methods described for similar inhibitors.[1]
-
Enzyme and Substrate Preparation:
-
Prepare a solution of recombinant human cPLA2α in assay buffer.
-
Prepare a substrate solution containing a fluorescently labeled phospholipid (e.g., NBD-PC) in a suitable buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound at various concentrations.
-
Add 80 µL of the cPLA2α enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the fluorescent phospholipid by cPLA2α results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to a control with no inhibitor.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: Tyrosinase Inhibition Assay [5][9]
This protocol is used to assess the inhibitory effect of compounds on mushroom tyrosinase activity.
-
Reagent Preparation:
-
Prepare a solution of L-DOPA (1.25 mM) in sodium acetate buffer (0.05 M, pH 6.8).
-
Prepare an aqueous solution of mushroom tyrosinase (333 U/mL).
-
Prepare solutions of the test compounds at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, mix 50 µL of the test compound solution with 500 µL of the L-DOPA solution and 900 µL of the sodium acetate buffer.
-
Pre-incubate the mixture at 25 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the mushroom tyrosinase solution.
-
Immediately monitor the formation of dopachrome by measuring the linear increase in absorbance at 475 nm.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each compound concentration.
-
Determine the IC50 values by interpolation of the dose-response curves. Kojic acid is used as a positive control.
-
Protocol 5: HIV-1 Integrase Strand Transfer Inhibition Assay [10][11]
This assay measures the ability of compounds to inhibit the strand transfer step of HIV-1 integration.
-
Reagent Preparation:
-
Prepare a biotin-labeled donor DNA duplex corresponding to the U5 end of the HIV-1 long terminal repeat.
-
Prepare a digoxin-labeled target DNA duplex.
-
Prepare a solution of recombinant HIV-1 integrase.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the HIV-1 integrase with the test compound for a specified period.
-
Add the biotin-labeled donor DNA and digoxin-labeled target DNA to initiate the strand transfer reaction.
-
After incubation, stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotin-labeled DNA.
-
Detect the amount of integrated digoxin-labeled DNA using an anti-digoxin antibody conjugated to a reporter enzyme (e.g., HRP).
-
Measure the signal (e.g., absorbance) to quantify the strand transfer activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of the strand transfer reaction at each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the enzyme inhibition studies.
Caption: cPLA2α Signaling Pathway and Point of Inhibition.
Caption: Melanogenesis Pathway and Tyrosinase Inhibition.
Caption: HIV-1 Replication and Integrase Inhibition.
Caption: General Workflow for Enzyme Inhibition Assays.
References
- 1. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Signaling Pathways in Melanogenesis [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: A Robust Protocol for the N-Benzylation of Indole-2-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of pharmacologically active compounds and complex molecular architectures. The benzyl group is frequently employed as a robust protecting group for the indole nitrogen due to its stability under various reaction conditions and its susceptibility to removal via hydrogenolysis. This application note provides a detailed, step-by-step protocol for the N-benzylation of indole-2-carboxylic acid, a common scaffold in medicinal chemistry. The protocol addresses key challenges such as regioselectivity and the presence of the acidic carboxylic acid functionality.
Core Principles and Considerations
The N-benzylation of indole-2-carboxylic acid proceeds via a nucleophilic substitution (SN2) mechanism. The reaction involves two primary stages:
-
Deprotonation: The indole nitrogen has a pKa of approximately 17, requiring a strong base to generate the nucleophilic indolate anion.[1] Crucially, the carboxylic acid proton is significantly more acidic and will be deprotonated first. Therefore, a minimum of two equivalents of base is required: one to form the carboxylate salt and a second to generate the indolate anion.
-
Nucleophilic Attack: The resulting indolate anion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the N-C bond.
A common challenge in indole alkylation is the competing C-3 benzylation, as the C-3 position is also highly nucleophilic.[1] Reaction conditions, including the choice of base and solvent, can be optimized to strongly favor N-alkylation.[1][2] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" indolate anion that favors N-alkylation.[1]
Experimental Protocol
This protocol describes a general method for the N-benzylation of indole-2-carboxylic acid using sodium hydride (NaH) in DMF.
Materials and Reagents:
-
Indole-2-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Syringes
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Setup: Place indole-2-carboxylic acid (1.0 equiv) into a flame-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the indole-2-carboxylic acid (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 2.2 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 60 minutes or until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Slowly add benzyl bromide (1.1-1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC until the starting material is consumed. The reaction may require gentle heating (e.g., 50-80 °C) to proceed to completion, depending on the substrate.[2][3]
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Acidify the aqueous mixture to pH ~2-3 with 1 M HCl to protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Data Summary: Reaction Conditions
The choice of reagents and conditions can significantly impact the outcome of the N-benzylation. The following table summarizes various conditions reported for the N-alkylation of indole derivatives.
| Substrate | Base (equiv.) | Benzylating Agent (equiv.) | Solvent | Temperature | Time | Yield (%) | Reference |
| Ethyl indol-2-carboxylate | aq. KOH | Benzyl bromide | Acetone | Room Temp. | - | Moderate | [4] |
| Ethyl 5-nitro-1H-indole-2-carboxylate | K₂CO₃ | 4-(trifluoromethyl)benzyl alcohol | DMF | Room Temp. | 3-5 h | 79-86% | [5] |
| Indole | NaH (1.2) | Benzyl bromide (1.1) | DMF | 0 °C to RT | - | - | [1] |
| 5-Bromoindole | DABCO (0.1) | Dibenzyl carbonate | DMF | 135 °C | - | Good | [3] |
| Indole-2-carboxylate | NaH | Benzyl bromide | DMF/THF | 80 °C | < 15 min | 91% | [6] |
Note: The table presents a selection of reported conditions; yields and times may vary depending on the specific indole substrate and scale.
Visual Workflow
The following diagram illustrates the key steps in the N-benzylation protocol.
Caption: Workflow for the N-benzylation of indole-2-carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation.[1][2] 2. Presence of moisture.[1] 3. Insufficient reaction temperature or time.[2] | 1. Ensure >2 equivalents of a strong base (e.g., NaH) are used. Allow sufficient time for deprotonation. 2. Use anhydrous solvents and flame-dried glassware.[1] 3. Consider gentle heating (e.g., 50-80 °C) and monitor by TLC. |
| C-3 Benzylation Side Product | 1. Incomplete deprotonation leaves neutral indole, which can react at C-3.[1] 2. Solvent effects. | 1. Ensure complete formation of the indolate anion with sufficient base.[1] 2. Use polar aprotic solvents like DMF or DMSO to favor N-alkylation.[1] |
| Difficult Purification | 1. Residual mineral oil from NaH dispersion. 2. Emulsion during aqueous workup. | 1. Wash the crude product with a nonpolar solvent like hexanes or pentane before chromatography. 2. Add brine to the aqueous layer to break the emulsion. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols: 1-benzyl-1H-indole-2-carboxylic Acid in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 1-benzyl-1H-indole-2-carboxylic acid scaffold in the discovery of novel antimicrobial agents. Indole derivatives are a significant class of heterocyclic compounds, recognized for their wide range of biological activities and presence in many pharmaceuticals.[1] The this compound core serves as a crucial intermediate for the synthesis of more complex molecules, particularly indole-2-carboxamides, which have demonstrated potent antimicrobial properties against a variety of pathogens, including mycobacteria and drug-resistant strains.[2][3]
Application Notes
The primary application of this compound in this context is as a foundational structure for chemical modification. The carboxylic acid group is typically converted to an amide to enhance biological activity. Structure-activity relationship (SAR) studies on the resulting indole-2-carboxamide derivatives have revealed several key insights:
-
N-1 Position : The benzyl group at the N-1 position of the indole ring is a common feature in many active derivatives. Modifications to this benzyl group, such as the introduction of halogen atoms, can significantly influence antibacterial potency.[4]
-
Carboxamide Moiety : The conversion of the 2-carboxylic acid to various amide derivatives is critical for activity. The nature of the amine used for this conversion plays a vital role in determining the antimicrobial spectrum and potency.[5][6]
-
Indole Ring Substitution : Halogen substitution (e.g., bromine at the 5-position) on the indole ring has been shown to yield compounds with high antibacterial activity against pathogenic Gram-negative bacteria.[4]
Mechanism of Action: While the precise mechanism can vary between derivatives, a significant target for indole-2-carboxamides has been identified in mycobacteria. These compounds are known to inhibit MmpL3 (Mycobacterial Membrane Protein Large 3), an essential transporter responsible for translocating mycolic acids to the mycobacterial cell envelope.[2] This targeted inhibition makes them highly selective for mycobacteria with minimal activity against other bacteria like S. aureus or P. aeruginosa and low cytotoxicity against human cell lines.[2] For other bacteria, the mechanism may involve disruption of the cell wall or other essential metabolic pathways.[7]
Quantitative Data Summary
The antimicrobial efficacy of various derivatives synthesized from the this compound scaffold is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize reported MIC values for representative indole-2-carboxamide derivatives against a panel of microorganisms.
Table 1: Antibacterial Activity of 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide Derivatives
| Compound ID | R-Group (Amide) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | K. pneumoniae (ATCC 27736) MIC (µg/mL) |
| 7a | 2-fluorophenyl | 0.35 | 0.45 | 1.25 |
| 7b | 4-fluorophenyl | 0.45 | 0.55 | 1.25 |
| 7c | 2,4-difluorophenyl | 0.55 | 0.35 | 1.25 |
| 7g | 4-(trifluoromethyl)phenyl | 0.95 | 1.15 | 0.95 |
| 7h | 4-sulfamoylphenyl | 1.25 | 0.95 | 1.15 |
| Ciprofloxacin | (Standard) | 0.85 | 0.95 | 1.55 |
| Gentamicin | (Standard) | 0.95 | 1.15 | 1.85 |
| Data sourced from a study on 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides.[4] |
Table 2: Antifungal and Antibacterial Activity of N-Substituted-1H-indole-2-carboxamide Derivatives
| Compound ID | Derivative Name | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| 2 | N-propyl-1H-indole-2-carboxamide | 8 | >128 |
| 5 | N-benzyl-1H-indole-2-carboxamide | >128 | 64 |
| 6 | N-(4-methoxybenzyl)-1H-indole-2-carboxamide | >128 | 32 |
| Data sourced from a study on ester and amide derivatives of indole-2-carboxylic acid.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1H-indole-2-carboxamide Derivatives
This protocol outlines a general multi-step synthesis for N-substituted indole-2-carboxamides, starting from a substituted aniline. This compound is a key intermediate in this pathway.
A. Synthesis of Ethyl 1H-indole-2-carboxylate:
-
React the appropriate arylhydrazine with ethyl pyruvate in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH).[2]
-
Reflux the mixture in ethanol. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting ethyl indole-2-carboxylate using column chromatography.
B. N-Benzylation of the Indole Ring:
-
Dissolve the ethyl 1H-indole-2-carboxylate from step A in dimethylformamide (DMF).
-
Add a base such as cesium carbonate (Cs2CO3).[4]
-
Add benzyl chloride (or a substituted benzyl chloride) dropwise to the mixture.
-
Heat the reaction mixture (e.g., to 60°C) and stir for several hours until the starting material is consumed (monitor by TLC).[4]
-
Perform an aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 1-benzyl-1H-indole-2-carboxylate.
C. Saponification to this compound:
-
Dissolve the ester from step B in a mixture of tetrahydrofuran (THF), ethanol, and water.[4]
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 3-4 hours.[4]
-
After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
D. Amide Coupling:
-
Dissolve the this compound from step C in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt), followed by a base like N,N-diisopropylethylamine (DIPEA).[4][8]
-
Add the desired primary or secondary amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 20-30 hours.[4]
-
Upon completion, perform an aqueous workup and purify the final N-substituted-1-benzyl-1H-indole-2-carboxamide product by column chromatography or recrystallization.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the tube or microplate dilution technique, a standard method for quantifying antimicrobial activity.[3][9]
A. Preparation of Materials:
-
Test Compound Stock Solution: Prepare a stock solution of the synthesized indole derivative in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 2000 µg/mL).[10]
-
Bacterial/Fungal Strains: Use standardized microbial strains (e.g., from ATCC). Culture bacteria on Mueller-Hinton Agar (MHA) and fungi on Sabouraud Dextrose Agar (SDA).
-
Growth Media: Use Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.[3][10]
-
Inoculum Preparation:
-
Pick several isolated colonies from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in the appropriate broth (MHB or SDB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
B. Assay Procedure (96-well plate format):
-
Dispense 100 µL of sterile MHB or SDB into each well of a 96-well microtiter plate.
-
Add a specific volume of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate to achieve a range of desired concentrations (e.g., from 100 µg/mL down to 0.78 µg/mL).[3] The final volume in each well before adding inoculum should be 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a standard antibiotic (e.g., ciprofloxacin, ampicillin) as a reference.[3]
-
Add 100 µL of the prepared microbial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Seal the plates and incubate. Incubate bacteria at 37°C for 24 hours and fungi at 25°C for 48 hours.[3]
C. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[9]
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in the discovery and synthesis of antimicrobial indole derivatives.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. znaturforsch.com [znaturforsch.com]
Application Notes and Protocols for Coupling Reactions with 1-Benzyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for various coupling reactions involving 1-benzyl-1H-indole-2-carboxylic acid, a versatile building block in medicinal chemistry. The protocols focus on the formation of amide bonds, a crucial linkage in numerous biologically active molecules. Additionally, this guide explores the potential for palladium-catalyzed cross-coupling reactions to further functionalize the indole scaffold.
Amide Bond Formation (Peptide Coupling)
Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and other complex molecules. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
Several classes of coupling reagents are available, each with its own advantages and specific applications.[2][3] Commonly used reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[4][5] The choice of coupling reagent and additives can significantly impact reaction efficiency and minimize side reactions such as racemization.[2][4]
General Workflow for Amide Coupling
The following diagram illustrates a typical workflow for an amide coupling reaction.
Caption: General experimental workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve the reaction yield by forming a more stable active ester.[6]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.2 - 1.5 equivalents)[6]
-
HOBt (1.2 equivalents)[6]
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., Nitrogen, Argon)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (if amine salt is used)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.[6]
-
Add the amine (1.0 equivalent) to the reaction mixture. If the amine is a hydrochloride salt, add DIPEA (1.0-1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Coupling reagent |
| HOBt | 1.2 | Racemization suppressant, improves yield |
| Solvent | - | Anhydrous DMF or DCM |
| Temperature | 0 °C to RT | Controlled reaction initiation |
| Reaction Time | 2 - 12 hours | Completion of reaction |
Protocol 2: HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent that often provides faster reactions and higher yields with less racemization compared to carbodiimide methods.[4][6]
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)[6]
-
Non-nucleophilic base (e.g., DIPEA, 2-3 equivalents)[6]
-
Anhydrous aprotic solvent (e.g., DMF)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add HATU (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents) to the solution.[6]
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[6]
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 15-60 minutes.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are similar to the EDC/HOBt protocol.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 | Substrate |
| Amine | 1.1 | Nucleophile |
| HATU | 1.1 | Coupling reagent |
| DIPEA | 2.0 - 3.0 | Base for activation |
| Solvent | - | Anhydrous DMF |
| Temperature | Room Temperature | Efficient coupling |
| Reaction Time | 15 - 60 minutes | Rapid reaction |
Palladium-Catalyzed Cross-Coupling Reactions
While the primary focus is on amide coupling, the indole nucleus of this compound can be further functionalized. Although the carboxylic acid at the 2-position is not a typical leaving group for cross-coupling, derivatization of the indole ring at other positions (e.g., through halogenation) can provide a handle for such reactions. For instance, a bromo-substituted derivative could undergo Suzuki, Sonogashira, or Heck coupling.[8][9]
The following diagram illustrates the general principle of a Suzuki cross-coupling reaction, which could be applied to a halogenated derivative of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-benzyl-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process:
-
N-benzylation of an indole-2-carboxylic acid ester: Ethyl or methyl indole-2-carboxylate is reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base to form the N-benzylated ester.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield this compound.
Q2: Why is it recommended to start with an ester of indole-2-carboxylic acid instead of the acid itself?
Direct N-benzylation of indole-2-carboxylic acid can be problematic. The acidic proton of the carboxylic acid can interfere with the base used for the deprotonation of the indole nitrogen, potentially leading to lower yields and the formation of side products. Protecting the carboxylic acid as an ester circumvents this issue.
Q3: What are the critical factors for achieving a high yield?
Several factors significantly impact the yield:
-
Purity of Starting Materials: Using high-purity indole-2-carboxylate, benzyl halide, and solvent is crucial to minimize side reactions.[1]
-
Choice of Base and Solvent: A suitable base and solvent system is necessary to ensure efficient deprotonation of the indole nitrogen without promoting side reactions. Common systems include potassium hydroxide in dimethyl sulfoxide (DMSO) or potassium carbonate in N,N-dimethylformamide (DMF).[2][3]
-
Reaction Temperature: The temperature should be carefully controlled to prevent decomposition of reactants and products.[4]
-
Efficient Purification: Proper purification techniques are essential to isolate the desired product from unreacted starting materials and byproducts.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | 1. Incomplete deprotonation of the indole nitrogen.2. Insufficient reaction time or temperature.3. Deactivation of the benzylating agent. | 1. Use a stronger base or ensure the base is fresh and anhydrous. Consider using freshly crushed potassium hydroxide pellets.[2]2. Monitor the reaction by TLC and consider increasing the reaction time or temperature incrementally.3. Use a fresh, high-purity benzyl halide. |
| Formation of multiple products (observed on TLC) | 1. Side reactions: Competing O-benzylation of the carboxylate group or reactions involving impurities.2. Decomposition: Instability of reactants or products under the reaction conditions. | 1. Ensure the use of an appropriate base that selectively promotes N-alkylation. The use of aprotic polar solvents like DMSO or DMF can favor N-alkylation.[2]2. Optimize the reaction temperature; avoid excessive heat. |
| Product loss during workup and purification | 1. Incomplete extraction of the product.2. Co-precipitation of impurities with the product.3. Inefficient chromatographic separation. | 1. Perform multiple extractions with an appropriate organic solvent.[2]2. Optimize the pH during the workup to ensure the product is in the desired form (acid or salt) for efficient separation.3. Use an appropriate solvent system for column chromatography and consider using a gradient elution. |
Side Reactions and Impurities
| Observed Impurity | Potential Source | Mitigation Strategy |
| Unreacted indole-2-carboxylate | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of the benzyl halide and base. |
| Benzyl alcohol/ether | Reaction of the benzyl halide with the base or solvent. | Ensure anhydrous reaction conditions. Add the benzyl halide slowly to the reaction mixture. |
| Dibenzylated products | Unlikely for this specific synthesis but possible with other substrates. | Use stoichiometric amounts of the benzylating agent. |
Quantitative Data Summary
| Reaction Step | Reactants | Conditions | Reported Yield | Reference |
| N-benzylation of Indole | Indole, Benzyl Bromide, KOH | DMSO, Room Temperature | 85-97% | [2] |
| N-benzylation of Indole-5-carboxaldehyde | Indole-5-carboxaldehyde, Benzyl Chloride, K2CO3 | DMF, 80°C | Not specified | [3] |
Experimental Protocols
Protocol: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate
This protocol is adapted from general procedures for N-alkylation of indoles.[2][5]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
N-benzylation: Slowly add benzyl chloride or benzyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol: Hydrolysis of Ethyl 1-benzyl-1H-indole-2-carboxylate
-
Reaction Setup: Dissolve the purified ethyl 1-benzyl-1H-indole-2-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Acidify the aqueous solution to a pH of 2-3 with a dilute solution of hydrochloric acid. The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
Caption: Potential side reactions during the N-benzylation step.
References
common side products in the synthesis of 1-benzyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-benzyl-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping you to identify potential causes and implement corrective actions.
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors, from incomplete reactions to the formation of side products.
| Potential Cause | Recommended Action |
| Incomplete N-benzylation | - Ensure the use of a sufficiently strong base (e.g., NaH, KOH) to deprotonate the indole nitrogen. - Optimize the reaction temperature and time. Prolonged reaction times or higher temperatures may be necessary, but be mindful of potential side reactions. - Use a suitable polar aprotic solvent (e.g., DMF, DMSO) to facilitate the reaction.[1][2] |
| Suboptimal Fischer Indole Synthesis Conditions | - If preparing the indole-2-carboxylic acid core via Fischer synthesis, ensure the acid catalyst (e.g., ZnCl₂, PPA) is appropriate and used in the correct concentration. - Control the reaction temperature, as the Fischer indole synthesis can be sensitive to heat.[1] |
| Decarboxylation of the Product | - Avoid excessively high temperatures and strong basic conditions during the N-benzylation step, as indole-2-carboxylic acids are susceptible to decarboxylation.[1][3] |
| Formation of Side Products | - Refer to the "Common Side Products and Their Avoidance" section below to identify and mitigate the formation of specific impurities. |
Issue 2: Presence of Unexpected Impurities in the Final Product
The presence of impurities can complicate purification and affect the quality of your final product. The following table summarizes common side products and strategies for their mitigation.
| Side Product | Identification | Formation Mechanism | Prevention and Mitigation |
| 1-benzyl-1H-indole | Characterized by the absence of the carboxylic acid group signal in NMR and a lower mass in MS. | Decarboxylation of the target molecule, often promoted by heat or strong bases.[1][3] | - Use milder bases or lower reaction temperatures during N-benzylation. - Minimize the reaction time. |
| 3-benzyl-1H-indole-2-carboxylic acid | Isomeric product, may require careful chromatographic separation and spectroscopic analysis (2D NMR) to confirm the position of the benzyl group. | C-alkylation of the indole ring at the C3 position, which is also nucleophilic. N-alkylation is generally favored in polar aprotic solvents.[2] | - Use a polar aprotic solvent like DMF or DMSO. - Control the reaction temperature; lower temperatures may favor N-alkylation. |
| Benzyl 1-benzyl-1H-indole-2-carboxylate | Characterized by the presence of an additional benzyl group signal in NMR and a higher mass corresponding to ester formation in MS. | Esterification of the carboxylic acid group by benzyl bromide, especially if the carboxylate is deprotonated by the base. | - Protect the carboxylic acid group as an ester before N-benzylation, followed by a final hydrolysis step. - Use a base that is less likely to deprotonate the carboxylic acid in the presence of the more acidic N-H proton. |
| Indole-2-carboxylic acid | Unreacted starting material. | Incomplete N-benzylation reaction. | - Increase the equivalents of benzyl bromide and/or base. - Extend the reaction time or increase the temperature moderately. |
| Regioisomers from Fischer Indole Synthesis | If an unsymmetrical ketone is used to synthesize the indole-2-carboxylic acid precursor, a mixture of isomeric indoles can be formed. | Lack of regioselectivity in the cyclization step of the Fischer indole synthesis. | - Use a symmetrical ketone or a starting material that favors the formation of the desired regioisomer. - Purify the indole-2-carboxylic acid intermediate before proceeding to the N-benzylation step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the N-benzylation of indole-2-carboxylic acid?
A1: Decarboxylation to form 1-benzyl-1H-indole is a frequently encountered side reaction, particularly when using strong bases and elevated temperatures.[1][3] C3-benzylation is another possibility due to the nucleophilic nature of the C3 position of the indole ring.[2]
Q2: How can I avoid the formation of the C3-benzylated isomer?
A2: The selectivity for N-alkylation over C-alkylation is influenced by the reaction conditions. Using polar aprotic solvents such as DMF or DMSO generally favors N-alkylation.[1][2] Careful control of the reaction temperature can also help to minimize the formation of the C3-isomer.
Q3: Is it better to benzylate indole-2-carboxylic acid directly or to use the corresponding ester and then hydrolyze it?
A3: Benzylating the ethyl or methyl ester of indole-2-carboxylic acid followed by hydrolysis is a common and often preferred strategy. This approach protects the carboxylic acid group from potential side reactions, such as esterification with benzyl bromide or decarboxylation, which can occur under the basic conditions required for N-benzylation.
Q4: My reaction mixture is showing multiple spots on TLC, even after following the protocol. What should I do?
A4: Multiple spots on TLC indicate the presence of several compounds, which could be a combination of starting material, the desired product, and various side products. It is advisable to first try to identify the major spots by comparing with the starting material. If significant amounts of side products are present, revisiting the reaction conditions (temperature, base, solvent) as outlined in the troubleshooting guide is recommended. Careful column chromatography is often necessary for the separation of these products.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate followed by Hydrolysis
Step 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate
-
To a solution of ethyl indole-2-carboxylate (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-benzyl-1H-indole-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-benzyl-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Logical Troubleshooting Workflow
References
purification challenges of 1-benzyl-1H-indole-2-carboxylic acid
Technical Support Center: 1-Benzyl-1H-indole-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from starting materials or side reactions during synthesis. These can include unreacted indole, benzyl bromide, and byproducts like dibenzyl ether.[1][2] If the synthesis involves hydrolysis of an ester precursor, incomplete hydrolysis can leave residual ester in the final product.
Q2: My purified product is an oil or a sticky solid, not a crystalline powder. What is the cause?
A2: This is a common issue that can be caused by several factors:
-
Residual Solvents: Trapped solvent molecules can prevent the compound from forming a stable crystal lattice.
-
Presence of Impurities: Unreacted starting materials or byproducts can act as "crystal poisons," disrupting the crystallization process.[2]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be an amorphous or oily state.[3]
Q3: Why is my yield significantly lower after recrystallization?
A3: Low yield after recrystallization is typically due to the high solubility of the compound in the chosen solvent, even at low temperatures. It is also possible that a significant amount of the product was lost during transfers or filtration steps. Optimizing the solvent system is crucial for maximizing recovery.
Q4: What is the best method to assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective techniques for assessing purity.[4][5] HPLC can quantify impurities, while ¹H NMR can identify the structure of the desired compound and detect residual solvents or starting materials.
Q5: Can I use acid-base extraction for purification?
A5: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated and moves to the aqueous layer as its carboxylate salt. Neutral impurities remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then collected by filtration.
Troubleshooting Guide
This section addresses specific problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily or Gummy Product | 1. Residual solvent (e.g., DMF, DMSO).[1] 2. Presence of unreacted benzyl bromide or other non-polar impurities. | 1. Trituration: Stir or grind the crude product with a non-polar solvent like hexane or diethyl ether to wash away non-polar impurities. 2. Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature to remove residual solvents. |
| Poor Crystallization | 1. Incorrect solvent or solvent mixture. 2. Solution is supersaturated. 3. Cooling the solution too quickly. | 1. Solvent Screening: Test solubility in various solvents to find one where the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, ethyl acetate, or mixtures with water).[6] 2. Seeding: Add a small crystal of pure product to induce crystallization. 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in a refrigerator or freezer. |
| Persistent Impurities in NMR/HPLC | 1. Co-crystallization of an impurity with a similar structure. 2. Ineffective purification method for the specific impurity. | 1. Column Chromatography: Purify the material using silica gel chromatography. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[4] 2. Acid-Base Extraction: Perform an acid-base extraction to separate the acidic product from neutral or basic impurities. |
| Low Purity After Chromatography | 1. Improper solvent system leading to poor separation. 2. Overloading the column with too much crude product. | 1. Optimize Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf value of ~0.3 for the product). 2. Reduce Load: Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the general solubility behavior of indole carboxylic acids can be summarized.
| Solvent Class | General Solubility | Notes |
| Polar Protic (e.g., Methanol, Ethanol) | Generally soluble, especially when heated.[6] | Good for recrystallization, often in combination with water. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Moderately to highly soluble. | Useful as chromatography eluents and for recrystallization. |
| Non-Polar (e.g., Hexane, Toluene) | Poorly soluble to insoluble. | Useful for trituration to remove non-polar impurities. |
| Aqueous Base (e.g., 5% NaHCO₃, 5% NaOH) | Soluble due to salt formation. | Key for purification via acid-base extraction. |
| Aqueous Acid (e.g., 5% HCl) | Insoluble. | The protonated carboxylic acid form is not water-soluble. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of a test solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.
-
Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to the crude product until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt and move into the aqueous layer. Repeat this wash 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, while stirring until the solution is acidic (test with pH paper) and a precipitate forms.
-
Isolation: Collect the precipitated pure carboxylic acid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly under vacuum.
Visualizations
General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product.
Caption: A workflow for selecting a purification strategy.
Acid-Base Extraction Logic
This diagram illustrates the separation principle of acid-base extraction.
References
Technical Support Center: N-Benzylation of Indole-2-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-benzylation of indole-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My N-benzylation of indole-2-carboxylic acid is resulting in a low yield or no product. What are the common causes?
A1: Low conversion in the N-benzylation of indole-2-carboxylic acid can be attributed to several factors:
-
Incomplete Deprotonation: The N-H of the indole ring needs to be deprotonated by a sufficiently strong base to form the reactive indolate anion. The pKa of the indole N-H is approximately 17.[1] Incomplete deprotonation can be a major reason for low yields.
-
Presence of Moisture: Water in the reaction can quench the base and the indolate anion, thus inhibiting the reaction. It is crucial to use anhydrous solvents and properly dried glassware.[1]
-
Inadequate Base Strength: The chosen base may not be strong enough to effectively deprotonate the indole nitrogen, especially in the presence of the acidic carboxylic acid group.
-
Poor Reagent Quality: Degradation of the benzylating agent (e.g., benzyl bromide) or the base can lead to poor reactivity.
-
Low Reaction Temperature: N-benzylation reactions can be slow and may require elevated temperatures to proceed at a reasonable rate, with temperatures sometimes ranging from 90°C to 150°C.[1][2]
Q2: I am observing a significant amount of a side product. What could it be and how can I minimize its formation?
A2: A common side product is the C-3 benzylated indole.[1] The C-3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the benzyl group.[1] Another potential side reaction is the decarboxylation of the indole-2-carboxylic acid, which can occur under acidic, basic, thermal, or microwave conditions.[3][4][5]
To improve N-selectivity and minimize side reactions:
-
Ensure Complete Deprotonation: Incomplete deprotonation can leave neutral indole molecules that are more prone to C-3 attack. Using a stronger base or a slight excess can favor the formation of the N-anion.[1]
-
Protect the Carboxylic Acid: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent its reaction with the base and may reduce the likelihood of decarboxylation. The ester can be hydrolyzed back to the carboxylic acid after the N-benzylation step.
-
Choice of Solvent and Counter-ion: The solvent and the cation from the base can influence the N/C alkylation ratio. Polar aprotic solvents like DMF and DMSO, and less coordinating cations (e.g., from cesium carbonate) can favor N-alkylation.[1]
-
Temperature Control: In some instances, lower temperatures may favor N-alkylation over C-3 alkylation. It's advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
Q3: What are the best practices for purifying the N-benzyl-indole-2-carboxylic acid product?
A3: Purification can be challenging due to the presence of unreacted starting materials, the C-3 benzylated isomer, and the decarboxylated by-product.
-
Aqueous Workup: A thorough aqueous workup is essential to remove the base and any inorganic salts.[1]
-
Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution system, typically using a mixture of hexane and ethyl acetate, can be effective in separating the desired product from impurities.[1]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[1] Screening various solvents is recommended to find the optimal conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | Incomplete deprotonation of the indole nitrogen. | Use a stronger base (e.g., NaH, KOtBu). Ensure at least 2 equivalents of base are used to deprotonate both the indole N-H and the carboxylic acid O-H. |
| Presence of moisture. | Use anhydrous solvents and flame-dried glassware.[1] | |
| Low reaction temperature. | Gradually increase the reaction temperature. N-benzylation may require heating (90-150°C).[1][2] | |
| Poor quality of reagents. | Use fresh, high-purity benzyl bromide and base. | |
| Formation of C-3 Benzylated Side Product | Incomplete deprotonation. | Increase the amount of base to ensure complete formation of the N-anion.[1] |
| Reaction conditions favor C-3 alkylation. | Use a more polar aprotic solvent (e.g., DMF, DMSO).[1] Consider using a base with a less coordinating cation (e.g., Cs₂CO₃). | |
| Decarboxylation of the Product | High reaction temperature or prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Use the lowest effective temperature. |
| Basic or acidic conditions. | Consider protecting the carboxylic acid as an ester before N-benzylation. | |
| Difficulty in Purification | Co-elution of product and by-products. | Optimize the solvent system for column chromatography. A shallow gradient can improve separation. |
| Product is an oil or does not crystallize easily. | If the product is an acid, consider converting it to a salt to facilitate crystallization and purification. |
Experimental Protocols
Protocol 1: N-Benzylation of Ethyl Indole-2-carboxylate followed by Hydrolysis
This two-step protocol minimizes side reactions by protecting the carboxylic acid functionality as an ethyl ester.
Step 1: N-Benzylation of Ethyl Indole-2-carboxylate
-
To a solution of ethyl indole-2-carboxylate (1.0 eq.) in acetone, add powdered potassium hydroxide (KOH, 3.0 eq.) and water.
-
Add benzyl bromide (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl 1-benzyl-1H-indole-2-carboxylate.
Step 2: Hydrolysis to 1-Benzyl-1H-indole-2-carboxylic acid
-
Dissolve the crude ethyl 1-benzyl-1H-indole-2-carboxylate in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add an excess of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Filter the solid, wash with water, and dry to yield this compound.
Protocol 2: Direct N-Benzylation of Indole-2-carboxylic Acid
This protocol describes the direct benzylation but requires careful control of conditions to avoid side reactions.
-
To a solution of indole-2-carboxylic acid (1.0 eq.) in dimethyl carbonate (DMC) and N,N-dimethylformamide (DMF), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.1 eq.).[2]
-
Heat the resulting solution to 90-95°C for approximately 21 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[2]
-
Separate the organic layer, wash sequentially with water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Indole Derivatives
| Substrate | Alkylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | Benzyl bromide | KOH (4.0) | DMSO | RT | 1.5 | 85-89 | Organic Syntheses[6] |
| 5-Bromoindole | Dibenzyl carbonate | DABCO (0.1) | DMA | 135 | 24 | - | US Patent 7067676 B2[2] |
| Indole-2-carboxylic acid | Dibenzyl carbonate | DABCO (1.1) | DMC/DMF | 90-95 | 21 | - | US Patent 7067676 B2[2] |
| Ethyl indole-2-carboxylate | Benzyl bromide | KOH (3.0) | Acetone/H₂O | RT | 2 | High | MDPI[7] |
| 1-Benzyl-3-methylindole-2-carboxylic acid ester | - (in situ hydrolysis) | NaH (3.3) | DMF | 80 | 0.25 | 57 | RSC Publishing[3] |
Visualizations
Caption: A general experimental workflow for the N-benzylation of indole-2-carboxylic acid.
Caption: A troubleshooting decision tree for low-yield N-benzylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
improving the solubility of 1-benzyl-1H-indole-2-carboxylic acid for biological assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the solubility of 1-benzyl-1H-indole-2-carboxylic acid for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The low aqueous solubility of this compound is attributed to its chemical structure. The molecule contains a large, hydrophobic core consisting of an indole ring and a benzyl group.[1][2] While the carboxylic acid group provides a site for ionization, the overall lipophilicity of the molecule dominates, leading to poor solubility in water-based media. Many organic compounds, especially those developed as new chemical entities, are practically insoluble in water.[]
Q2: What is the first step I should take to solubilize this compound for a biological assay?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of compounds.[5] From this stock, you can make serial dilutions into your aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (typically <0.5% v/v for cell-based assays) to avoid solvent-induced artifacts or toxicity.[6][7][8]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[6][8] Here are several troubleshooting steps:
-
Reduce Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the final buffer. Try lowering the concentration.[9]
-
Modify Dilution Method: Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into an intermediate solvent mix (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[9]
-
Increase Mixing Energy: When adding the stock solution to the buffer, do so dropwise while vortexing or swirling the buffer to promote rapid dispersion and avoid localized high concentrations.[6]
-
Pre-warm the Buffer: For experiments at physiological temperatures (e.g., 37°C), pre-warming your aqueous buffer can sometimes improve solubility.[6]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment is a highly effective technique for ionizable compounds like this one.[][10] Since this compound is a weak acid, increasing the pH of the solution above its pKa will deprotonate the carboxylic acid group, forming a more water-soluble carboxylate salt.[10][11] A small addition of a base like sodium hydroxide (NaOH) can significantly enhance solubility. However, you must ensure the final pH is compatible with your biological assay and does not affect cell viability or protein function.[12]
Q5: What are cyclodextrins and can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core, forming an "inclusion complex."[13][14][15] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the compound.[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[14][17]
Troubleshooting Guide: Compound Precipitation in Assays
This guide provides a systematic approach to diagnosing and resolving precipitation issues during your experiments.
| Symptom | Potential Cause | Recommended Solution |
| Immediate Precipitation upon dilution of DMSO stock into aqueous buffer. | Kinetic Insolubility / Solvent Shock: The compound concentration exceeds its solubility limit in the new solvent environment.[8] | 1. Lower the final compound concentration. 2. Perform a serial dilution.[9] 3. Add the stock solution slowly while vortexing the buffer. |
| Precipitation Over Time during incubation at 37°C. | Thermodynamic Insolubility: The compound is supersaturated and slowly crashing out of solution. Temperature Effects: Solubility may decrease at the incubation temperature. | 1. Decrease the working concentration to below the thermodynamic solubility limit. 2. Pre-warm all solutions to the incubation temperature before mixing. |
| Cloudiness or Film in cell culture wells. | Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the culture medium.[18] | 1. Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. 2. Consider using a solubilizing agent like cyclodextrin. |
| Precipitation after Freeze-Thaw cycles of the stock solution. | Poor Solubility at Low Temperatures: The compound is precipitating out of the DMSO stock upon freezing. | 1. Store stock solutions at room temperature if stable, or prepare fresh. 2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. 3. Before use, warm the stock to room temperature and vortex to ensure it is fully redissolved. |
Solubility Data
The following table summarizes hypothetical, yet representative, solubility data for this compound in various solvent systems to illustrate the effectiveness of different solubilization techniques.
| Solvent System | Final Concentration of Additive | Approximate Solubility (µg/mL) | Notes |
| Phosphate Buffered Saline (PBS) | pH 7.4 | < 1 | Practically insoluble. |
| PBS / DMSO | 0.5% (v/v) | 5 - 10 | Limited solubility; risk of precipitation at higher concentrations. |
| PBS (pH adjusted with NaOH) | pH 8.5 | 50 - 100 | Significant improvement due to salt formation.[11] |
| PBS with HP-β-Cyclodextrin | 10 mM | 100 - 200 | Enhanced solubility through inclusion complex formation.[14] |
| 100% DMSO | N/A | > 10,000 (10 mg/mL) | High solubility, suitable for stock solutions.[5] |
| 100% Ethanol | N/A | ~5,000 (5 mg/mL) | Good solubility, another option for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Working Solution using a Co-Solvent (DMSO)
-
Prepare Stock Solution: Accurately weigh the this compound powder and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Pre-warm Assay Buffer: Warm your aqueous assay buffer (e.g., cell culture medium or PBS) to the temperature of your experiment (e.g., 37°C).[6]
-
Calculate Dilution: Determine the volume of the DMSO stock required to achieve the desired final concentration in your assay. Ensure the final DMSO concentration will be at an acceptable level (e.g., ≤ 0.5%).[6]
-
Perform Dilution: While gently vortexing the pre-warmed buffer, add the calculated volume of the DMSO stock solution dropwise.[6] This gradual addition is critical to prevent precipitation.
-
Final Mix & Use: Cap the tube and vortex gently to ensure homogeneity. Use the prepared working solution immediately to minimize the risk of precipitation over time.[6]
Protocol 2: Improving Solubility by pH Adjustment
-
Prepare a Slurry: Add the desired amount of this compound to your aqueous assay buffer. The compound will likely not dissolve completely, forming a slurry.
-
Add Base Dropwise: While stirring the slurry, add a low-concentration solution of sodium hydroxide (e.g., 0.1 N NaOH) drop by drop.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution using a calibrated pH meter. Observe the solution for clarity. Stop adding the base once the compound has fully dissolved.
-
Final pH Adjustment: If necessary, adjust the pH back down to the desired final pH for your assay using a dilute acid (e.g., 0.1 N HCl). Be cautious, as lowering the pH too much may cause the compound to precipitate again.
-
Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.
Protocol 3: Enhancing Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to the desired concentration (e.g., 10-50 mM). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Promote Complexation: Vigorously stir or sonicate the mixture for an extended period (e.g., 1-24 hours) at a controlled temperature. This process facilitates the formation of the inclusion complex.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration of the solubilized compound should be confirmed analytically (e.g., by HPLC-UV).
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for selecting a solubilization method.
Caption: Mechanism of cyclodextrin inclusion complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. jmpas.com [jmpas.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
preventing C-3 benzylation side reaction in indole synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during indole synthesis, with a specific focus on preventing the C-3 benzylation side reaction.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant C-3 benzylation as a side product during my N-benzylation reaction?
The formation of a C-3 benzylated side product is a common issue stemming from the nucleophilic character of the indole ring, particularly at the C-3 position.[1] The anion of indole, formed after deprotonation of the N-H bond, is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen (N-1) or the carbon at the C-3 position. The regioselectivity of the reaction is highly dependent on the specific conditions employed.[2]
Several factors can influence the ratio of N-alkylation to C-alkylation:
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole can act as a nucleophile at C-3 under certain conditions, especially in the presence of acid catalysts.
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Reaction Conditions: The choice of base, solvent, counter-ion, and temperature all play a critical role in directing the selectivity. Conditions that favor a "free" indolate anion, such as the use of polar aprotic solvents and less coordinating counter-ions (like Cs⁺), tend to promote N-alkylation.[1]
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Electrophile Reactivity: Highly reactive benzylating agents might not allow for sufficient discrimination between the N-1 and C-3 positions.
Q2: How can I improve the selectivity for N-benzylation over C-3 benzylation?
Optimizing your reaction conditions is key to favoring N-benzylation. The goal is typically to ensure complete deprotonation of the indole nitrogen to form the indolate anion, and then to control the environment to favor attack by the nitrogen atom.
Troubleshooting Flowchart for Poor N/C-3 Selectivity
References
reaction condition optimization for 1-benzyl-1H-indole-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 1-Benzyl-1H-indole-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete N-benzylation: The reaction between the indole derivative and benzyl halide may be inefficient. 2. Ineffective Hydrolysis: The ester hydrolysis to the carboxylic acid may be incomplete. 3. Degradation of Starting Material or Product: The reaction conditions may be too harsh. 4. Poor Quality Reagents: Impure starting materials, solvents, or reagents can inhibit the reaction. | 1. Optimize N-benzylation: - Ensure a sufficiently strong base (e.g., KOH, NaH) is used to deprotonate the indole nitrogen. - Consider using a polar aprotic solvent like DMF or DMSO to facilitate the reaction.[1] - Increase the reaction time or temperature, monitoring for degradation. 2. Optimize Hydrolysis: - Use a stronger base (e.g., LiOH) or increase the concentration of the base (e.g., NaOH, KOH). - Increase the reaction temperature or prolong the reaction time. - Ensure adequate water is present for the hydrolysis. 3. Milder Reaction Conditions: - For N-benzylation, consider using a milder base like K₂CO₃ in acetonitrile.[2] - Monitor the reaction progress closely using TLC to avoid prolonged reaction times. 4. Reagent Quality: - Use freshly purified starting materials and anhydrous solvents. - Ensure the benzylating agent (e.g., benzyl bromide) has not degraded. |
| Formation of Multiple Byproducts | 1. Over-alkylation: Benzylation may occur at other positions on the indole ring. 2. Side reactions of the carboxylic acid: The carboxylic acid group may undergo undesired reactions. 3. Impure Starting Materials: Contaminants in the starting materials can lead to side reactions. | 1. Control Stoichiometry: - Use a slight excess of the benzylating agent, but avoid a large excess. 2. Protecting Groups: - If side reactions are significant, consider protecting other reactive sites, although this adds steps to the synthesis. 3. Purify Starting Materials: - Recrystallize or chromatograph the starting indole derivative before use. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product. 2. Product is an oil or difficult to crystallize: The final product may not readily solidify. 3. Residual Starting Material: Incomplete reaction can lead to a mixture that is difficult to separate. | 1. Optimize Chromatography: - Use a different solvent system for column chromatography. - Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Induce Crystallization: - Try different solvents or solvent mixtures for recrystallization. - Scratch the inside of the flask with a glass rod to provide nucleation sites. - Add a seed crystal if available. 3. Drive Reaction to Completion: - Monitor the reaction by TLC until the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process:
-
N-benzylation: The nitrogen of an indole-2-carboxylic acid ester (e.g., ethyl indole-2-carboxylate) is benzylated using a benzyl halide (e.g., benzyl bromide) in the presence of a base.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide or potassium hydroxide.
Q2: What are the critical parameters to control for a high yield in the N-benzylation step?
The choice of base and solvent are crucial. A strong base like potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is effective for deprotonating the indole nitrogen, facilitating the nucleophilic attack on the benzyl halide.[1] Alternatively, a milder system like potassium carbonate in acetonitrile can also be used.[2]
Q3: I am observing a low yield in the hydrolysis step. What can I do to improve it?
To improve the yield of the hydrolysis step:
-
Ensure a sufficient excess of the base is used to drive the reaction to completion.
-
Increase the reaction temperature; heating under reflux is common.
-
Ensure the solvent system can dissolve the ester sufficiently. A co-solvent like ethanol or THF with water is often used.
-
Monitor the reaction by TLC to confirm the disappearance of the starting ester.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are necessary:
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Strong bases like potassium hydroxide and sodium hydride are corrosive and/or reactive with water and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents like DMSO and DMF are flammable and have specific health and safety considerations; consult their safety data sheets (SDS).
Experimental Protocol
A representative experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate
-
To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature.
-
Filter the solid and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-benzyl-1H-indole-2-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 1-benzyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (3.0 eq) to the solution.
-
Heat the mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1M HCl).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound.
Visualizing the Process
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
References
Technical Support Center: Purification of 1-Benzyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of 1-benzyl-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
Common impurities often depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as indole-2-carboxylic acid (or its ethyl ester precursor) and benzyl bromide.[1]
-
Side-Reaction Products: Benzyl alcohol or dibenzyl ether can form from the decomposition of benzyl bromide. If a Fischer indole synthesis is used, byproducts like aniline derivatives can also be present.[2]
-
Solvent Residues: Residual high-boiling solvents like DMF or DMSO may be present.[3]
Q2: My crude product is a sticky oil instead of a solid. What should I do?
An oily product often indicates the presence of significant impurities or residual solvent.
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating.
-
Initial Purification: An acid-base extraction is highly effective for isolating the desired carboxylic acid from neutral impurities (like benzyl bromide or dibenzyl ether) and can often help induce crystallization.[4]
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes wash away impurities and encourage the product to solidify.
Q3: How do I choose the best purification method for my sample?
The choice of method depends on the nature and quantity of the impurities.
-
For removing neutral or basic impurities: Acid-base extraction is the most efficient first step.[5]
-
For removing closely related acidic impurities or colored byproducts: Column chromatography is generally the most effective method.
-
For final polishing of a mostly pure solid: Recrystallization is ideal for obtaining a high-purity, crystalline final product.[4]
A general workflow for purification is outlined in the diagram below.
Troubleshooting Guides
Issue 1: My Thin Layer Chromatography (TLC) plate shows multiple spots.
| Observation | Potential Cause | Recommended Solution |
| Spot at baseline | Highly polar impurity or starting material (e.g., indole-2-carboxylic acid). | Increase the polarity of the mobile phase (e.g., increase methanol or ethyl acetate content). |
| Spot near solvent front | Non-polar impurity (e.g., benzyl bromide, dibenzyl ether). | Perform an acid-base extraction to remove neutral compounds.[4] |
| Streaking or tailing of the main spot | The compound is acidic and interacting strongly with the silica gel. | Add a small amount (0.5-1%) of acetic or formic acid to the TLC mobile phase to suppress ionization and improve the spot shape.[6] |
| Multiple spots close together | Isomeric impurities or byproducts with similar polarity. | Optimize the solvent system for column chromatography. A less polar system (e.g., dichloromethane/hexanes with a small amount of methanol) may provide better separation. |
Issue 2: Low recovery after purification.
| Purification Step | Potential Cause | Recommended Solution |
| Acid-Base Extraction | Incomplete precipitation of the carboxylic acid. | Ensure the aqueous layer is acidified to a pH of ~2-3 with concentrated HCl. Cool the solution in an ice bath to maximize precipitation. |
| Product is partially soluble in the aqueous layer. | After acidification, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product. | |
| Column Chromatography | Product is irreversibly adsorbed onto the silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine. Alternatively, use alumina as the stationary phase. |
| Recrystallization | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the solid. |
| The chosen solvent is too good, even when cold. | Try a mixed-solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate) and add a poor solvent (e.g., hexanes) dropwise at boiling point until the solution becomes cloudy, then clarify with a few drops of the good solvent and cool slowly.[4] |
The following decision tree can help troubleshoot common purification problems.
Quantitative Data Summary
The following table provides illustrative data on the effectiveness of each purification technique. Purity was assessed by High-Performance Liquid Chromatography (HPLC).
| Purification Stage | Key Impurity Removed | Purity (% Area by HPLC) | Yield (%) |
| Crude Product | Benzyl Bromide, Indole-2-carboxylic acid ethyl ester | ~85% | 100% |
| After Acid-Base Extraction | Benzyl Bromide (neutral) | ~92% | 90-95% |
| After Column Chromatography | Indole-2-carboxylic acid ethyl ester | ~98% | 75-85% |
| After Recrystallization | Minor colored impurities | >99.5% | 85-90% (from prior step) |
Note: The data presented is illustrative and may vary based on initial crude purity and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral impurities like unreacted benzyl bromide.
-
Dissolution: Dissolve the crude product (approx. 1.0 g) in an organic solvent such as diethyl ether or ethyl acetate (20 mL) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (15 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of the product will be in the upper aqueous layer (if using diethyl ether) or the lower aqueous layer (if using a denser solvent like dichloromethane). The neutral impurities will remain in the organic layer.
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Extraction: Drain the organic layer and set it aside. Extract the aqueous layer one more time with fresh organic solvent (10 mL) to remove any residual neutral impurities. Discard the combined organic layers.
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Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated HCl (e.g., 12 M) dropwise until the pH is approximately 2. A white precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 10 mL) and allow it to air-dry.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating impurities with similar polarity to the product.
-
Stationary Phase: Prepare a silica gel slurry in the initial mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude or partially purified product in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Mobile Phase (Eluent): A typical solvent system is a gradient of ethyl acetate in hexanes. Because the product is acidic, adding 0.5-1% acetic acid to the mobile phase can prevent peak tailing.[6] A good starting point for TLC analysis and column elution is 30-40% ethyl acetate in hexanes.
-
Elution: Begin elution with the mobile phase and collect fractions. Monitor the fractions by TLC. The desired product is UV-active and can be visualized under a 254 nm UV lamp.[7]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Protocol 3: Purification by Recrystallization
This is the best method for obtaining a highly pure, crystalline final product from a solid that is already >90% pure.
-
Solvent Selection: Test solubility in various solvents. Good single solvents for carboxylic acids can include ethanol, methanol, or ethyl acetate.[4] A mixed solvent system like ethyl acetate/hexanes or ethanol/water is often effective.[8]
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Crystallization:
-
Single Solvent: If using a single solvent, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: If using a mixed system, add the "poor" solvent (e.g., hexanes) dropwise to the boiling solution until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate and then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. arkat-usa.org [arkat-usa.org]
dealing with low reactivity of indole-2-carboxylic acid in N-alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of indole-2-carboxylic acid.
Troubleshooting Guides
Issue 1: Low or No Conversion
Q1: I am not observing any significant formation of my desired N-alkylated product. What are the potential causes and how can I improve the conversion?
A1: Low reactivity of indole-2-carboxylic acid in N-alkylation is a common challenge. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:
-
Deprotonation Issues: The acidity of the indole N-H is relatively low, and efficient deprotonation is crucial for the subsequent alkylation.
-
Base Strength: Ensure you are using a sufficiently strong base to deprotonate the indole nitrogen. Sodium hydride (NaH) is a common choice for this purpose.[1][2]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they can solvate the resulting indolate anion.[1][2]
-
Reaction Temperature: Increasing the reaction temperature can often improve the rate of deprotonation and subsequent alkylation. However, be cautious as higher temperatures can also promote side reactions.[3]
-
-
Interference from the Carboxylic Acid Group: The carboxylic acid proton is significantly more acidic than the indole N-H proton. The base will preferentially deprotonate the carboxylic acid, which can interfere with the desired N-alkylation.
-
Alkylating Agent Reactivity: The reactivity of your alkylating agent can also affect the conversion.
-
Leaving Group: The leaving group on your alkylating agent plays a significant role. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: Sterically hindered alkylating agents will react more slowly. If possible, use a less hindered electrophile.
-
Issue 2: Prominent Side Reactions
Q2: My reaction is yielding significant amounts of side products. How can I improve the selectivity for the desired N-alkylated product?
A2: The presence of multiple nucleophilic sites in indole-2-carboxylic acid can lead to the formation of undesired products. Here are some common side reactions and strategies to mitigate them:
-
C3-Alkylation: The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the alkylating agent.
-
O-Alkylation: The carboxylate anion is a potent nucleophile and can be alkylated to form an ester.
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Protecting Group Strategy: As mentioned previously, protecting the carboxylic acid as an ester before the N-alkylation step is the most reliable way to prevent O-alkylation.
-
-
Dialkylation: In some cases, both the nitrogen and the C3-position can be alkylated.
-
Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.05-1.2 equivalents) to minimize the chance of a second alkylation event.[3]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration and reduce the likelihood of dialkylation.
-
-
Decarboxylation: Indole-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures and under basic or acidic conditions.[2]
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Milder Conditions: If decarboxylation is a significant issue, consider using milder reaction conditions or alternative alkylation methods that do not require high heat. A copper-catalyzed decarboxylative arylation has been reported, highlighting the lability of the carboxyl group under certain catalytic conditions.[6]
-
Frequently Asked Questions (FAQs)
Q3: Should I protect the carboxylic acid group of indole-2-carboxylic acid before N-alkylation?
A3: Yes, it is highly recommended. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a standard and effective strategy to prevent the base from being consumed by the acidic carboxylic proton and to avoid O-alkylation of the resulting carboxylate. This approach generally leads to cleaner reactions and higher yields of the desired N-alkylated product.
Q4: What are the best general conditions for the N-alkylation of an indole-2-carboxylate ester?
A4: A widely used and effective method involves the use of sodium hydride (NaH) as a base in an anhydrous polar aprotic solvent like DMF or THF. The reaction is typically carried out by first deprotonating the indole ester with NaH at 0 °C, followed by the addition of the alkylating agent and stirring at room temperature or with gentle heating.
Q5: Are there any alternative methods to the classical strong base N-alkylation?
A5: Yes, several alternative methods can be employed, especially if your substrate is sensitive to strong bases or high temperatures:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8][9][10]
-
Phase-Transfer Catalysis (PTC): PTC can be an effective method for N-alkylation using a base like concentrated NaOH or KOH and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a two-phase system. This method often uses milder conditions and avoids the need for anhydrous solvents.[11]
-
Cesium Carbonate (Cs₂CO₃): Cesium carbonate is a milder base that can be effective for the N-alkylation of indoles, often in a polar aprotic solvent like DMF.[12]
Q6: My starting material is an indole-2-carboxylic acid, and I want to perform a reductive amination with an aldehyde. Is this a viable strategy?
A6: Direct reductive amination of an amine with a carboxylic acid is possible but often requires specific catalysts and conditions. A more conventional approach would be to first reduce the carboxylic acid to the corresponding alcohol, then oxidize it to the aldehyde, which can then be used in a standard reductive amination with an amine. Alternatively, specialized methods for the reductive N-alkylation of amines using carboxylic acids have been developed.[13][14][15][16]
Data Presentation
Table 1: Comparison of N-Alkylation Methods for Indole-2-Carboxylate Esters
| Method | Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Strong Base | Ethyl indol-2-carboxylate | Benzyl bromide | NaH | DMF | RT | 12 | ~90 | General Protocol |
| Strong Base | Methyl indole-2-carboxylate | (E)-1,3-diphenylallyl acetate | Cs₂CO₃ | CH₂Cl₂ | 40 | - | 99 | [17] |
| Phase-Transfer | Indole | Alkyl halides | 50% aq. NaOH | Benzene | RT | - | 78-98 | [11] |
| Mitsunobu | Indole derivative | Alcohol | - | THF | 0 - RT | - | 98 | [10] |
| Milder Base | Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH | Acetone | RT | 2 | 95 | [4][5] |
| Milder Base | Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | RT | 3 | 92 | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Methyl Indole-2-Carboxylate using NaH
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl indole-2-carboxylate (1.0 eq.).
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05-1.2 eq.) dropwise.
-
Reaction: The reaction can be stirred at room temperature or gently heated. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Mitsunobu Reaction for N-Alkylation of an Indole Derivative
-
Preparation: To a solution of the indole derivative (1.0 eq.) and the desired alcohol (1.1-1.5 eq.) in anhydrous THF, add triphenylphosphine (PPh₃, 1.1-1.5 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 12. researchgate.net [researchgate.net]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-benzyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and workup of 1-benzyl-1H-indole-2-carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Precipitation of Product Upon Acidification | 1. Incomplete hydrolysis of the starting ester. 2. Insufficient acidification (pH is not low enough). 3. The product is soluble in the aqueous/organic mixture. | 1. Monitor the hydrolysis reaction by TLC until the starting material is fully consumed. If necessary, prolong the reaction time or increase the temperature. 2. Add acid dropwise while monitoring the pH with pH paper or a pH meter. Aim for a pH of 1-2 to ensure complete protonation of the carboxylate.[1] 3. If an organic solvent was used for the hydrolysis, remove it under reduced pressure before acidification. This will decrease the solubility of the carboxylic acid in the aqueous medium, promoting precipitation. |
| Oily Product Instead of a Solid Precipitate | 1. Presence of impurities, such as unreacted starting materials or byproducts, which can lower the melting point. 2. The product may require more time to crystallize. | 1. Isolate the oily product by extraction with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. Purify by recrystallization or column chromatography. 2. After acidification, stir the mixture vigorously and cool it in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. |
| Product is Contaminated with Starting Ester | Incomplete hydrolysis (saponification).[2][3] | 1. Ensure a sufficient excess of base (e.g., KOH or NaOH) is used. 2. Increase the reaction temperature or time. Monitor the reaction progress closely using TLC. 3. After the initial workup, the crude product can be subjected to a second hydrolysis step under the same or slightly more vigorous conditions. |
| Product is Discolored (Yellow or Brown) | Formation of colored impurities or degradation products, possibly due to harsh reaction conditions. | 1. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. 2. Optimize the reaction conditions by using a lower temperature or shorter reaction time. 3. Ensure all reagents and solvents are of high purity. |
| Difficulty in Filtering the Precipitated Product | The precipitate is too fine or gelatinous. | 1. Allow the precipitate to age in the mother liquor, sometimes with gentle warming and slow cooling, to encourage the formation of larger crystals. 2. Use a different filtration method, such as centrifugation followed by decantation of the supernatant. 3. Consider using a filter aid like Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common route for synthesizing this compound?
A common and effective method is the N-alkylation of ethyl 1H-indole-2-carboxylate with benzyl bromide, followed by the hydrolysis (saponification) of the resulting ethyl 1-benzyl-1H-indole-2-carboxylate.[4][5]
Q2: How can I effectively purify the final product?
Recrystallization is a highly effective method for purifying this compound.[6][7] Suitable solvent systems include ethanol, or mixtures of ethyl acetate and hexane.
Q3: What are the key steps in the workup procedure after hydrolysis?
The typical workup involves:
-
Removal of any organic co-solvent (e.g., acetone) used during the hydrolysis.
-
Dilution of the aqueous solution with water.
-
Washing with an organic solvent (like diethyl ether or dichloromethane) to remove any neutral impurities.
-
Acidification of the aqueous layer to a pH of 1-2 to precipitate the carboxylic acid.
-
Isolation of the solid product by filtration, followed by washing with cold water.
-
Drying the purified product.
Q4: My TLC shows multiple spots after the reaction. What could they be?
Besides the desired product and unreacted starting material, you might see byproducts from side reactions. If using a Fischer indole synthesis approach, side reactions can lead to various isomers or polymeric materials.[8] In the case of hydrolysis, incomplete reaction is a common issue.
Q5: Can I use a different base for the hydrolysis?
Yes, while potassium hydroxide (KOH) is commonly used, sodium hydroxide (NaOH) is also a suitable base for the saponification of the ester.[3][9]
Experimental Protocols
Hydrolysis of Ethyl 1-benzyl-1H-indole-2-carboxylate
This protocol describes the saponification of the ester to yield the carboxylic acid.
-
Reaction Setup : In a round-bottom flask, dissolve ethyl 1-benzyl-1H-indole-2-carboxylate in a suitable solvent such as acetone or ethanol.
-
Addition of Base : Add an aqueous solution of potassium hydroxide (KOH) (typically 2-4 equivalents) to the ester solution.
-
Reaction : Stir the mixture at room temperature or gently reflux for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.
-
Solvent Removal : Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup : To the remaining aqueous solution, add water to ensure all the potassium salt of the carboxylic acid is dissolved.
-
Extraction of Impurities : Wash the aqueous solution with a water-immiscible organic solvent, such as diethyl ether or dichloromethane, to remove any non-acidic impurities. Discard the organic layer.
-
Acidification and Precipitation : Cool the aqueous layer in an ice bath and acidify by the dropwise addition of a concentrated acid (e.g., HCl) until the pH is approximately 1-2. A precipitate of this compound should form.
-
Isolation : Collect the solid product by vacuum filtration.
-
Washing : Wash the collected solid with cold water to remove any inorganic salts.
-
Drying : Dry the product under vacuum or in a desiccator to obtain the crude this compound.
-
Purification : For higher purity, recrystallize the crude product from a suitable solvent like ethanol.
Visualizations
Workup Procedure Workflow
Caption: Workflow for the workup and purification of this compound.
Acid-Base Extraction Logic
Caption: Logic diagram for the acid-base extraction of the target carboxylic acid.
References
- 1. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
1-benzyl-1H-indole-2-carboxylic acid vs other N-substituted indole-2-carboxylic acids
A Comparative Guide to 1-benzyl-1H-indole-2-carboxylic acid and Other N-substituted Indole-2-carboxylic Acids for Drug Discovery Professionals
Introduction
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for numerous biologically active compounds. Substitution at the N-1 position of the indole ring is a critical determinant of pharmacological activity, influencing potency, selectivity, and pharmacokinetic properties. Among the various N-substituted derivatives, this compound stands out as a frequently utilized and potent variant. This guide provides an objective comparison of this compound with other N-substituted analogs, supported by experimental data, to aid researchers in drug design and development.
General Synthesis of N-substituted Indole-2-carboxylic Acids
The synthesis of N-substituted indole-2-carboxylic acids and their derivatives, such as carboxamides, typically follows a common pathway. The process often begins with the protection of the carboxylic acid group of indole-2-carboxylic acid, commonly as a methyl or ethyl ester. This is followed by the substitution of the indole N-H with the desired group (e.g., benzyl, p-fluorobenzyl) using a suitable reagent like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). Subsequent hydrolysis of the ester yields the target N-substituted indole-2-carboxylic acid. To create carboxamides, the resulting acid is converted to an acyl chloride using thionyl chloride (SOCl₂), which then reacts with an appropriate amine.[1]
Below is a generalized workflow for the synthesis of these compounds.
Comparative Biological Activity
The nature of the substituent at the N-1 position dramatically influences the biological profile of indole-2-carboxylic acid derivatives. The benzyl group is often a starting point for structure-activity relationship (SAR) studies due to its favorable interactions and synthetic accessibility.
As HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
Indole-2-carboxylic acid has been identified as a promising scaffold for developing novel HIV-1 INSTIs, which function by chelating Mg²⁺ ions in the enzyme's active site.[2][3][4] Structural optimizations, including N-substitutions, are crucial for enhancing potency. While direct comparisons of N-benzyl derivatives to other N-alkyl/aryl analogs in published tables are limited, the SAR studies consistently highlight the importance of substitutions on the indole core itself (e.g., at C3 and C6) for improving activity. For instance, introducing a long branch at the C3 position and a halogenated benzene at C6 of the indole core significantly improved inhibitory activity against HIV-1 integrase.[2][4]
As Antioxidant Agents
N-substituted indole-2-carboxamides have been investigated for their antioxidant properties, particularly their ability to inhibit superoxide anions (O₂⁻) and lipid peroxidation. In these studies, N-benzyl and N-p-fluorobenzyl derivatives were synthesized and compared. The results indicate that the N-substituent, in combination with substitutions on the carboxamide portion, dictates the antioxidant efficacy. Halogenated derivatives generally exhibit higher activity.[5][6]
Table 1: Comparison of Antioxidant Activity of N-Substituted Indole-2-Carboxamide Derivatives
| Compound ID | N-Substituent | Amide Substituent | Superoxide Anion Inhibition (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|---|
| 3 | Benzyl | 2,4-Dichlorobenzyl | 98% | Moderate |
| 4 | Benzyl | 3,4-Dichlorobenzyl | 95% | Moderate |
| 6 | p-Fluorobenzyl | 2,4-Dichlorobenzyl | 96% | Moderate |
| 8 | p-Fluorobenzyl | 3,4-Dichlorobenzyl | 70% | Moderate |
Data summarized from studies on novel N-substituted indole-2-carboxamides.[1][5][6]
As Anticancer and Antiproliferative Agents
The indole-2-carboxylic acid framework is explored for anticancer activity, including as EGFR/CDK2 dual inhibitors.[7] In one study, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were synthesized and evaluated for antiproliferative activity against MCF-7, A549, and HCT cancer cell lines. The results showed that substitutions on the N-benzyl ring were critical for cytotoxicity.
Table 2: Antiproliferative Activity (IC₅₀, µM) of N-Substituted Indole-2-Carbohydrazides
| Compound ID | N-Substituent | MCF-7 (Breast) | A549 (Lung) | HCT (Colon) |
|---|---|---|---|---|
| 4a | Benzyl | >50 | >50 | >50 |
| 4e | 4-Fluorobenzyl | 1.8 ± 0.09 | 2.1 ± 0.1 | 2.2 ± 0.1 |
| 4f | 2-Chlorobenzyl | 3.5 ± 0.1 | 3.9 ± 0.1 | 4.1 ± 0.2 |
| 4g | 4-Chlorobenzyl | 2.9 ± 0.1 | 3.2 ± 0.1 | 3.5 ± 0.1 |
| Staurosporine (Ref.) | - | 3.2 ± 0.1 | 3.9 ± 0.1 | 4.5 ± 0.2 |
Data extracted from a study on indole-based antiproliferative agents.[8]
These data suggest that the unsubstituted N-benzyl group confers lower activity compared to its halogen-substituted counterparts, with the 4-fluorobenzyl derivative showing the highest potency.[8]
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the derivation of key SAR principles for the N-1 position of the indole-2-carboxylic acid scaffold.
-
N-Benzyl Group: The benzyl group itself is a versatile scaffold. Its aromatic ring can engage in π-π stacking interactions with biological targets.
-
Substituents on the Benzyl Ring: As seen in the anticancer data, adding electron-withdrawing groups like halogens (F, Cl) to the benzyl ring often enhances biological activity.[8] This modification can alter the electronic properties and metabolic stability of the compound.
-
Alkyl vs. Aryl Substituents: The choice between a simple alkyl chain and an aryl group like benzyl depends on the target. For instance, in the context of CB1 receptor modulators, short alkyl groups at other positions on the indole ring were preferred, while the N-1 substituent's role was part of a broader optimization.[9]
-
Positional Isomerism: The position of substitution on the indole ring is critical. Studies comparing 2-substituted vs. 3-substituted indole derivatives have shown significant differences in efficacy and intrinsic activity, underscoring the precise structural requirements for target engagement.[10]
Experimental Protocols
General Procedure for Synthesis of N-substituted Indole-2-carboxamides
This protocol is adapted from methodologies used in the synthesis of antioxidant indole derivatives.[1][5]
-
Preparation of N-substituted Indole-2-carboxylic Acid: a. Synthesize methyl indole-2-carboxylate to protect the carboxylic acid. b. Accomplish substitution of the indole N-H with a benzyl or substituted benzyl group by reacting the ester with sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of the appropriate benzyl halide. c. Obtain the N-substituted indole-2-carboxylic acid via alkaline hydrolysis of the resulting ester.[1]
-
Amide Formation: a. Reflux the N-substituted indole-2-carboxylic acid (0.002 mol) with thionyl chloride (SOCl₂, 2.5 mL) in benzene (5 mL) for 2 hours at 80°C. b. Remove the solvent and excess SOCl₂ by co-evaporation with toluene. c. Dissolve the resulting crude acid chloride in chloroform (10 mL). d. Add an equivalent amount of pyridine, followed by the corresponding amine derivative. e. Stir the mixture at room temperature overnight. f. Purify the final product using appropriate chromatographic techniques.
HIV-1 Integrase Strand Transfer Inhibition Assay
This is a representative protocol for evaluating the biological activity of these compounds.[11]
-
Assay Principle: The assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, where the viral DNA is integrated into a target DNA substrate.
-
Procedure: a. The assay is performed using a commercially available HIV-1 integrase assay kit (e.g., from Abnova) according to the manufacturer's instructions. b. Briefly, the reaction mixture contains the HIV-1 integrase enzyme, a donor DNA substrate (simulating viral DNA), and a target DNA substrate. c. The test compound (dissolved in DMSO) is added to the reaction mixture at various concentrations. d. The reaction is initiated and incubated at 37°C. e. The amount of integrated DNA is quantified, typically using a plate-based colorimetric or fluorometric method. f. The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion
The N-1 position of the indole-2-carboxylic acid scaffold is a key "handle" for modulating pharmacological activity. While the 1-benzyl substituent provides a robust starting point leading to potent compounds across various therapeutic targets, evidence strongly suggests that further optimization is highly beneficial. Specifically, the introduction of electron-withdrawing groups onto the benzyl ring, such as fluorine or chlorine, frequently enhances biological efficacy, as demonstrated in anticancer and antioxidant studies. Researchers and drug development professionals should consider the unsubstituted 1-benzyl group as a foundational element, with subsequent decoration of the benzyl ring being a critical step in the hit-to-lead optimization process. The choice of substituent will ultimately be target-dependent, but a systematic exploration starting from the versatile benzyl group remains a validated and effective strategy in modern medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Biological Activity of 1-Benzyl-1H-indole-2-carboxylic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 1-benzyl-1H-indole-2-carboxylic acid analogs. It synthesizes experimental data from recent studies to highlight structure-activity relationships and potential therapeutic applications.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as antitumor, antimicrobial, and antiviral agents, among other therapeutic applications. This guide summarizes key findings, presents comparative data in a structured format, and provides insights into the experimental protocols used for their evaluation.
Antitumor Activity
Several studies have focused on the anticancer properties of this compound analogs, revealing potent activity against various cancer cell lines. Modifications on the indole ring, the benzyl group, and the carboxylic acid moiety have been explored to optimize efficacy and selectivity.
A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized as potential treatments for liver cancer by targeting the 14-3-3η protein.[1] One of the most promising compounds, designated as C11, exhibited significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[1] This compound was also found to be relatively safe and possessed favorable pharmacokinetic properties.[1] Further investigations revealed that C11 induces G1-S phase cell cycle arrest in liver cancer cells.[1]
In another study, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were synthesized and evaluated for their antiproliferative activity against MCF-7 (breast cancer), A549 (lung cancer), and HCT (colon cancer) cell lines.[2] Several of these compounds demonstrated moderate to high cytotoxicity, with compound 4e showing the highest activity with an average IC50 of 2 µM.[2] Flow cytometry analysis indicated that compound 4e may induce apoptosis.[2]
Furthermore, N-benzyl indole-derived hydrazones have been investigated as potential agents against triple-negative breast cancer (TNBC).[3] These compounds have shown significant effectiveness in inducing cell death in various cancer cell lines.[3]
Comparative Antitumor Activity Data
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Potent Inhibition | [1] |
| 4e | MCF-7, A549, HCT | 2 | [2] |
| 9b | T47D | 0.9 (GI50) | [4] |
| 5b | MDA-MB-231 | 0.0172 ± 0.0004 | [3] |
Antimicrobial Activity
The this compound scaffold has also been explored for its antimicrobial properties. New ester and amide derivatives have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities.[5][6]
One study reported that N-benzyl-1H-indole-2-carboxamide (compound 5) and N-(4-methoxybenzyl)-1H-indole-2-carboxamide (compound 6) demonstrated scavenging effects against DPPH radicals and showed excellent reducing power.[5][6] In terms of antimicrobial activity, compound 2 was most active against Enterococcus faecalis and also showed significant activity against Candida albicans with a MIC value of 8 μg/mL.[5] Compounds 1, 3, 5, and 6 also exhibited noticeable antifungal activities against C. albicans.[5]
Another study on indolyl derivatives containing amino-guanidinium moieties found that N-benzyl indole derivatives with trifluoromethyl, chloro, or bromo substitutions showed higher antibacterial activity.[7] These compounds were effective against both Gram-positive and Gram-negative bacteria, with MICs in the range of 2–16 µg/mL.[7]
Comparative Antimicrobial Activity Data
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Compound 2 | Enterococcus faecalis | - | [5] |
| Compound 2 | Candida albicans | 8 | [5] |
| Compounds 1, 3, 5, 6 | Candida albicans | Noticeable activity | [5] |
| 3O, 3P, 4O, 4P | Clinical K. pneumoniae isolates | 4-8 | [7] |
Anti-HIV Activity
Derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase strand transfer.[8][9] Structural optimization of the indole-2-carboxylic acid scaffold led to the development of compound 17a, which markedly inhibited the effect of integrase with an IC50 value of 3.11 μM.[8][9] Molecular modeling studies suggested that the introduced C6 halogenated benzene ring could effectively bind with the viral DNA.[8][9]
HIV-1 Integrase Inhibitory Activity
| Compound/Analog | Target | IC50 (µM) | Reference |
| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 | [8] |
| 17a | HIV-1 Integrase | 3.11 | [8][9] |
Other Biological Activities
In addition to the activities mentioned above, analogs of this compound have been investigated for other therapeutic targets:
-
PPARγ Partial Agonists: A series of aryl indole-2-carboxylic acids were identified as potent and selective PPARγ modulators, with one compound demonstrating a reduction in hyperglycemia in a mouse model of type 2 diabetes.[10]
-
IDO1/TDO Dual Inhibitors: 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are potential targets for tumor immunotherapy.[11]
-
Cytosolic Phospholipase A2α (cPLA2α) Inhibitors: 1-Benzylindoles with modifications at the 3-position have been synthesized and evaluated as inhibitors of cPLA2α.[12]
Experimental Protocols
The biological activities of these compounds were evaluated using a variety of in vitro assays. Below are detailed methodologies for some of the key experiments.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT) are seeded in 96-well plates at a specific density and allowed to attach overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. In the context of these studies, it was used to analyze the mechanisms of action of the compounds.[1]
-
Protein Extraction: Cells are treated with the compound of interest, and then total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.[8]
-
Reaction Mixture: A reaction mixture containing the HIV-1 integrase enzyme, a donor DNA substrate, and a target DNA substrate is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated to allow for the strand transfer reaction to occur.
-
Detection: The products of the strand transfer reaction are detected, often using a method that quantifies the integrated DNA. The IC50 value is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: Antitumor signaling pathway of a 1H-indole-2-carboxylic acid analog.
Caption: A typical experimental workflow for evaluating antiproliferative activity.
References
- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-benzyl-1H-indole-2-carboxylic Acid as an HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1-benzyl-1H-indole-2-carboxylic acid and its derivatives as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. Through a detailed comparison with the established antiretroviral drug Raltegravir, this document offers supporting experimental data, detailed protocols, and visualizations to inform future research and development in HIV therapeutics.
Performance Comparison of HIV-1 Integrase Inhibitors
The inhibitory potential of this compound and its derivatives against the strand transfer activity of HIV-1 integrase is presented below. For a clear benchmark, the performance of the clinically approved inhibitor, Raltegravir, is included. The data indicates that while the parent indole-2-carboxylic acid scaffold shows modest activity, specific substitutions on the indole ring can significantly enhance inhibitory potency, reaching sub-micromolar levels.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 | Raltegravir | 0.002 - 0.007 |
| Derivative 17a | HIV-1 Integrase | 3.11 | Raltegravir | 0.002 - 0.007 |
| Derivative 20a | HIV-1 Integrase | 0.13 | Raltegravir | 0.002 - 0.007 |
Mechanism of Action: Targeting the Integrase Active Site
Derivatives of this compound exert their inhibitory effect by targeting the catalytic core of HIV-1 integrase. The indole nucleus and the carboxylic acid moiety are crucial for this activity. These groups chelate the two essential magnesium ions (Mg2+) within the enzyme's active site. This interaction prevents the binding of the viral DNA substrate and subsequently blocks the strand transfer step, a critical process for the integration of the viral genome into the host cell's DNA. This mechanism is a hallmark of integrase strand transfer inhibitors (INSTIs).[1]
Caption: Inhibition of HIV-1 integrase by chelation of active site Mg2+ ions.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the in vitro inhibitory activity of compounds against HIV-1 integrase.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Acceptor DNA (oligonucleotide mimicking the host DNA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader capable of fluorescence or colorimetric detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound derivatives) and the reference inhibitor (Raltegravir) in DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer.
-
Pre-incubation with Inhibitor: Add the diluted test compounds and the reference inhibitor to the respective wells. Also, include control wells with DMSO only (no inhibitor).
-
Enzyme Addition: Add the recombinant HIV-1 integrase to each well and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add the donor DNA to all wells to initiate the 3'-processing reaction. Incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Strand Transfer Reaction: Add the acceptor DNA to the wells to initiate the strand transfer reaction. Incubate for a final period (e.g., 60-120 minutes) at 37°C.
-
Detection: Stop the reaction and quantify the amount of strand transfer product. This can be done using various methods, such as ELISA-based detection where the DNA strands are labeled with biotin and a reporter molecule (e.g., digoxigenin), followed by the addition of an antibody-enzyme conjugate (e.g., anti-digoxigenin-peroxidase) and a colorimetric or fluorescent substrate.
-
Data Analysis: Measure the signal in each well using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the strand transfer activity by 50%, by fitting the data to a dose-response curve.
Caption: Workflow for determining the IC50 of HIV-1 integrase inhibitors.
References
cross-reactivity studies of 1-benzyl-1H-indole-2-carboxylic acid derivatives
A Comparative Guide to the Cross-Reactivity of 1-Benzyl-1H-indole-2-carboxylic Acid Derivatives
This guide provides a comparative analysis of this compound derivatives, focusing on their cross-reactivity and performance against various biological targets. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in advancing potential therapeutic agents.
Introduction
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as cannabinoid receptor 1 (CB1) allosteric modulators, anti-proliferative agents, HIV-1 integrase inhibitors, and anti-parasitic agents.[1][2][3][4][5] Understanding the cross-reactivity of these derivatives is crucial for evaluating their selectivity and potential off-target effects. This guide summarizes key findings from various studies, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of various this compound derivatives and related structures across different targets.
Table 1: Activity of 1H-indole-2-carboxamide Derivatives as CB1 Receptor Allosteric Modulators [1]
| Compound | Substitution | IC50 (nM) at CB1 Receptor |
| 1 | Parent Compound | ~790 |
| 3 | Parent Compound | ~200 |
| 45 | 4-diethylamino on phenyl ring B, 5-chloro on indole ring A, 3-ethyl on indole ring A | 79 |
Table 2: Anti-proliferative Activity of Substituted-N-benzyl-1H-indole-2-carbohydrazide Derivatives [2]
| Compound | Target Cell Line | Average IC50 (µM) |
| 4e | MCF-7, A549, HCT | 2 |
Table 3: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase [3][6]
| Compound | Target | IC50 (µM) |
| 1 | HIV-1 Integrase | > 10 |
| 17a | HIV-1 Integrase | 3.11 |
| 20a | HIV-1 Integrase | 0.13 |
Table 4: Anti-Trypanosoma cruzi Activity of 1H-indole-2-carboxamides [4][5]
| Compound | Target | pEC50 |
| 1 (DNDI4199) | T. cruzi intracellular amastigote | > 5.5 |
| 2 | T. cruzi intracellular amastigote | > 5.5 |
| 24 | T. cruzi intracellular amastigote | 6.5 |
Table 5: CysLT1 Receptor Antagonist Activity of Indole Derivatives [7]
| Compound | IC50 (µM) at CysLT1 | IC50 (µM) at CysLT2 | Selectivity (CysLT2/CysLT1) |
| 1 | 0.66 ± 0.19 | > 10 | > 15 |
| 17k | 0.0059 ± 0.0011 | 15 ± 4 | ~2542 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
CB1 and CB2 Receptor Activity Assay[1]
The activity of compounds at the CB1 and CB2 receptors was determined using fluorometric imaging plate reader (FLIPR)-based calcium mobilization assays. Chinese Hamster Ovary (CHO) cells stably co-expressing the human CB1 or CB2 receptor and a G-protein α-subunit (Gα16) were used. Cells were plated and incubated overnight. The next day, the cells were loaded with a calcium-sensitive dye. The test compounds were then added, and the calcium mobilization in response to a known agonist (CP55,940) was measured. The IC50 values were calculated from the concentration-response curves to determine the potency of the compounds as negative allosteric modulators.
Anti-proliferative MTT Assay[2]
The anti-proliferative activity of the synthesized compounds was evaluated against human cancer cell lines (MCF-7, A549, and HCT) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and incubated. The compounds were then added at various concentrations. After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilizing agent, and the absorbance was measured at a specific wavelength. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were then calculated.
HIV-1 Integrase Strand Transfer Assay[3][6]
The inhibitory effect of the compounds on the strand transfer activity of HIV-1 integrase was evaluated. This assay typically involves measuring the integration of a labeled donor DNA into a target DNA substrate, catalyzed by the integrase enzyme in the presence of Mg2+ ions. The reaction mixture includes the integrase enzyme, the donor and target DNA substrates, and the test compound at various concentrations. The inhibition of the strand transfer reaction is quantified, and the IC50 value is determined.
Trypanosoma cruzi Intracellular Amastigote Assay[5]
The potency of the compounds against the intracellular amastigote form of T. cruzi was determined using a high-content screening (HCS) assay. Host cells (e.g., Vero cells) were infected with trypomastigotes. After infection, the cells were treated with the test compounds at different concentrations. The number of intracellular amastigotes was quantified using automated microscopy and image analysis. The half-maximal effective concentration (EC50), representing the concentration at which a 50% reduction in the number of amastigotes is observed, was then calculated.
Cysteinyl Leukotriene Receptor (CysLT1 and CysLT2) Calcium Mobilization Assay[7]
The antagonist activity of the compounds at the CysLT1 and CysLT2 receptors was assessed using a calcium mobilization assay. Cells expressing either the CysLT1 or CysLT2 receptor were loaded with a calcium-sensitive dye. The cells were then pre-incubated with the test compounds before being stimulated with the agonist LTD4. The change in intracellular calcium concentration was measured. The IC50 values were determined by analyzing the concentration-dependent inhibition of the agonist-induced calcium response.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the studied compounds.
Caption: Workflow for MTT-based anti-proliferative assay.
Caption: CysLT1 receptor signaling pathway and point of inhibition.
Conclusion
The this compound scaffold is a promising starting point for the development of potent and selective modulators of various biological targets. The provided data highlights the diverse activities of these derivatives, ranging from receptor modulation to enzyme inhibition and anti-parasitic effects. The significant differences in potency and selectivity observed with modifications to the core structure underscore the importance of detailed structure-activity relationship studies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and comparison of novel derivatives, aiding in the identification of lead compounds with optimal therapeutic profiles. Further comprehensive cross-reactivity screening against a broader panel of targets is recommended to fully characterize the selectivity of these promising compounds.
References
- 1. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 1-benzyl-1H-indole-2-carboxylic acid: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to confirm the chemical structure of 1-benzyl-1H-indole-2-carboxylic acid. By employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we can unequivocally verify the molecular framework and connectivity of this compound. This document outlines the expected spectroscopic data, presents detailed experimental protocols for data acquisition, and offers a comparative analysis to support researchers in their synthetic and characterization endeavors.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using a combination of NMR and Mass Spectrometry techniques.
Caption: Workflow for the structural confirmation of this compound.
Expected Spectroscopic Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | br s | 1H | COOH |
| ~7.6 - 7.8 | d | 1H | Indole H-4 |
| ~7.2 - 7.4 | m | 6H | Indole H-5, H-6, H-7 & Benzyl ortho-H, meta-H |
| ~7.1 - 7.2 | m | 2H | Benzyl para-H |
| ~7.0 - 7.1 | s | 1H | Indole H-3 |
| ~5.4 | s | 2H | Benzyl CH₂ |
br s: broad singlet, d: doublet, m: multiplet, s: singlet
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | COOH |
| ~137 - 139 | Indole C-7a |
| ~135 - 137 | Benzyl C-ipso |
| ~128 - 130 | Benzyl C-ortho, C-meta |
| ~127 - 129 | Indole C-2 |
| ~126 - 128 | Benzyl C-para |
| ~124 - 126 | Indole C-3a |
| ~122 - 124 | Indole C-6 |
| ~120 - 122 | Indole C-5 |
| ~120 - 122 | Indole C-4 |
| ~110 - 112 | Indole C-7 |
| ~104 - 106 | Indole C-3 |
| ~50 - 52 | Benzyl CH₂ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment |
| 251 | High | [M]⁺ (Molecular Ion) |
| 206 | Moderate | [M - COOH]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 2.0 s
-
Spectral Width: -2 to 14 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Electron Ionization (EI) Mass Spectrometry:
-
Instrument: GC-MS or direct insertion probe
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Instrument: LC-MS
-
Solvent Flow Rate: 0.2-0.5 mL/min
-
Ionization Mode: Positive or negative
-
Capillary Voltage: 3-4 kV
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. In short-chain carboxylic acids, prominent peaks due to the loss of OH (M-17) and COOH (M-45) can often be observed.[1]
Comparative Analysis and Structure Confirmation
A combination of the data from these spectroscopic techniques provides a robust confirmation of the structure of this compound.
-
¹H NMR: The presence of a broad singlet in the downfield region (~10-12 ppm) is characteristic of a carboxylic acid proton.[2][3] The singlet at approximately 5.4 ppm integrating to two protons confirms the benzylic methylene group. The complex multiplets in the aromatic region correspond to the protons of the indole ring and the benzyl group. The singlet at around 7.0 ppm is indicative of the proton at the C-3 position of the indole ring.
-
¹³C NMR: The signal in the range of 165-170 ppm is a clear indicator of a carboxylic acid carbon.[3] The signal around 50-52 ppm corresponds to the benzylic methylene carbon. The remaining signals in the aromatic region can be assigned to the carbons of the indole and benzyl moieties.
-
Mass Spectrometry: The molecular ion peak at m/z 251 corresponds to the molecular weight of this compound (C₁₆H₁₃NO₂). The prominent fragment at m/z 91 is a classic indicator of a benzyl group, corresponding to the stable tropylium ion. The loss of a mass of 45 amu (COOH) from the molecular ion to give a peak at m/z 206 further supports the presence of the carboxylic acid group. The fragmentation of indole derivatives often involves characteristic losses that can help confirm the core structure.[4][5]
By comparing the experimentally obtained spectra with the predicted data and established spectroscopic trends, researchers can confidently confirm the successful synthesis and purity of this compound, a critical step in any drug discovery and development pipeline.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the Benzyl Group: A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1H-indole-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of therapeutic candidates is paramount. This guide provides a comparative analysis of 1-benzyl-1H-indole-2-carboxylic acid derivatives, a scaffold of significant interest across diverse therapeutic areas including metabolic disorders, cancer, and inflammatory conditions. By examining key structural modifications and their impact on biological activity, this document aims to furnish a foundational resource for the rational design of next-generation inhibitors.
The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, and the addition of a 1-benzyl group introduces a critical vector for molecular interactions, profoundly influencing potency and selectivity. This guide synthesizes data from multiple studies to illuminate the SAR of this chemical class, with a focus on aldose reductase inhibition, antiproliferative effects, and anti-inflammatory potential.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is highly dependent on the substitution patterns on both the indole core and the N-benzyl moiety. The following tables summarize the quantitative data for key therapeutic targets.
Aldose Reductase (ALR2) Inhibition
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. The 1-benzyl-indole-2-carboxylic acid scaffold has yielded potent ALR2 inhibitors.
| Compound | R (Indole C5) | R' (Benzyl) | IC50 (nM) | Selectivity vs. ALR1 | Reference |
| OTI-6 | H | H | >500 | - | [1] |
| OTI-7 | H | 2'-CN | 76 | ≥ 1300 | [1] |
| OTI-8 | H | 2'-CONH2 | ~150-200 | Good to Excellent | [1] |
| OTI-9 | H | 2'-COOH | ~150-200 | Good to Excellent | [1] |
| OTI-10 | H | 2'-CH2OH | ~200-250 | Good to Excellent | [1] |
Key SAR Insights for ALR2 Inhibition:
-
The presence of a substituent at the ortho position of the N-benzyl group dramatically enhances ALR2 inhibitory activity compared to the unsubstituted analog (OTI-6)[1].
-
A planar and less solvated group like a nitrile (CN) at the 2'-position of the benzyl ring (OTI-7) provides the most potent inhibition[1].
-
While still potent, more polar groups such as carboxamide (CONH2), carboxylic acid (COOH), and hydroxymethyl (CH2OH) lead to a slight decrease in activity, potentially due to a desolvation penalty[1].
Antiproliferative Activity
Derivatives of indole-2-carboxylic acid have been investigated for their potential as anticancer agents, with some compounds demonstrating potent cytotoxicity against various cancer cell lines.
| Compound ID | R (Indole C5) | R' (Benzylidene) | Cell Line | GI50 (µM) | Reference |
| 3a | Cl | 4-NO2 | T47D | ~2.0 | [2] |
| 9a | Me | 4-Me | T47D | 0.1 | [2] |
| 9b | Cl | 4-NO2 | T47D | 0.1 | [2] |
| 4e | H | Not specified | Average (MCF-7, A549, HCT) | 2.0 | [3] |
Key SAR Insights for Antiproliferative Activity:
-
The nature of the substituent at the 3-position of the indole ring is crucial for apoptotic activity[2].
-
A significant increase in potency was observed when moving from a methyl to a phenyl group at the C3 position[2].
-
Substitutions on the benzylidene hydrazide moiety also modulate activity, with compounds 9a and 9b showing a 20-fold increase in potency compared to the initial hit, 3a[2]. These compounds were found to inhibit tubulin polymerization, suggesting a potential mechanism of action[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following outlines a general protocol for a key assay.
In Vitro Aldose Reductase (ALR2) Inhibition Assay
This protocol describes a common method for determining the inhibitory potency of compounds against aldose reductase.
Objective: To determine the IC50 value of test compounds against rat lens aldose reductase (RLAR).
Materials:
-
Partially purified rat lens aldose reductase (RLAR)
-
NADPH (β-nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Aldose reductase is typically purified from the lenses of rat eyes.
-
Assay Mixture Preparation: A typical assay mixture in a final volume of 1.0 mL contains phosphate buffer, NADPH, the enzyme preparation, and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
Spectrophotometric Measurement: The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: The concentration of the test compound that inhibits the enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Visualizing Methodologies and Relationships
Graphical representations of workflows and relationships can significantly aid in the comprehension of complex scientific data.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Key structural modification sites and their influence on the biological activities of indole-2-carboxylic acid derivatives.
References
Efficacy of 1-Benzyl-1H-Indole-2-Carboxylic Acid Derivatives Compared to Established Drugs: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of the efficacy of novel 1-benzyl-1H-indole-2-carboxylic acid derivatives against known therapeutic agents. This guide synthesizes experimental data across several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, providing a clear, data-driven overview of this promising class of compounds. The following sections present quantitative comparisons, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
A notable area of investigation for this compound derivatives is their potential as anticancer agents. Studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, with efficacy comparable or superior to established chemotherapy drugs.
Quantitative Comparison of Cytotoxicity
The antiproliferative activity of substituted N-benzyl-1H-indole-2-carbohydrazide derivatives was evaluated against MCF-7 (breast cancer), A549 (lung cancer), and HCT (colon cancer) cell lines. The half-maximal inhibitory concentrations (IC50) were determined and compared with the known anticancer agent, Staurosporine.
| Compound | Target Cell Line | IC50 (µM)[1] | Reference Drug | Target Cell Line | IC50 (µM)[1] |
| Compound 4e | MCF-7 | 2.1 | Staurosporine | MCF-7 | Not Reported |
| A549 | 1.8 | A549 | Not Reported | ||
| HCT | 2.1 | HCT | Not Reported | ||
| Average IC50 | 2.0 |
Note: While Staurosporine was used as a reference drug, its specific IC50 values were not provided in the comparative study.
Another study identified indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis. The half-maximal effective concentration (EC50) for caspase activation and the half-maximal growth inhibition (GI50) were determined in T47D breast cancer cells.
| Compound | Assay | EC50 (µM)[2] | GI50 (µM)[2] |
| Compound 9b | Caspase Activation | 0.1 | 0.9 |
| Screening Hit 3a | Caspase Activation | ~2.0 | Not Reported |
Experimental Protocols
-
Cell Seeding: Cancer cell lines (MCF-7, A549, and HCT) were seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized indole derivatives and the reference drug, Staurosporine, and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Caption: General workflow for the MTT cytotoxicity assay.
Mechanism of Action: Apoptosis Induction
Several indole derivatives have been found to induce apoptosis in cancer cells. This process is a highly regulated form of programmed cell death, essential for tissue homeostasis. The induction of apoptosis is a key mechanism for the efficacy of many anticancer drugs.
Caption: Simplified pathway of apoptosis induction by indole derivatives.
Antiviral Activity: HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds represent a promising scaffold for the development of new antiretroviral drugs.
Quantitative Comparison of HIV-1 Integrase Inhibition
The inhibitory activity of indole-2-carboxylic acid derivatives against the strand transfer reaction of HIV-1 integrase was evaluated. The half-maximal inhibitory concentrations (IC50) were determined, showing significant potency.
| Compound | Target | IC50 (µM)[3][4] | Known Drugs | Target | IC50 (µM) |
| Compound 17a | HIV-1 Integrase | 3.11 | Raltegravir | HIV-1 Integrase | ~0.02-0.08 |
| Compound 20a | HIV-1 Integrase | 0.13[5][6] | Elvitegravir | HIV-1 Integrase | ~0.007-0.01 |
| Parent Compound 1 | HIV-1 Integrase | ~32.3 | Dolutegravir | HIV-1 Integrase | ~0.002-0.005 |
Note: IC50 values for known drugs are typical ranges found in public literature and are provided for general comparison.
Experimental Protocols
-
Reaction Mixture Preparation: A reaction mixture containing purified recombinant HIV-1 integrase, a 5'-end-labeled DNA substrate, and the test compound (indole derivative or known inhibitor) in a suitable buffer is prepared.
-
Reaction Initiation: The reaction is initiated by the addition of MgCl2 or MnCl2.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the strand transfer reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution containing EDTA and a loading dye.
-
Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: The gel is dried and exposed to a phosphor screen. The amount of strand transfer product is quantified, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Activity: CysLT1 Antagonism
Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been discovered as potent and selective antagonists of the CysLT1 receptor, which is involved in the pathophysiology of asthma and other inflammatory conditions.
Quantitative Comparison of CysLT1 Receptor Antagonism
The antagonist activity of these indole derivatives was assessed through a calcium mobilization assay and compared with the widely used anti-asthmatic drug, Montelukast.
| Compound | Target | IC50 (µM)[7] | Reference Drug | Target | IC50 (µM)[7] |
| Compound 17k | CysLT1 Receptor | 0.0059 | Montelukast | CysLT1 Receptor | ~0.01-0.02 |
| Compound 1 | CysLT1 Receptor | 0.66 |
Experimental Protocols
-
Cell Culture: CHO cells stably expressing the human CysLT1 receptor are cultured and maintained.
-
Cell Loading: The cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: The loaded cells are pre-incubated with various concentrations of the test compounds (indole derivatives or Montelukast) or vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a CysLT1 receptor agonist (e.g., LTD4) to induce calcium influx.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The IC50 values are calculated by determining the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response.
This comparative guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of new therapeutics. The data presented herein provides a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, facilitating further investigation and optimization of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 1-benzyl-1H-indole-2-carboxylic acid: A Comparative Guide to In Vitro and In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential biological activities of 1-benzyl-1H-indole-2-carboxylic acid, drawing objective comparisons from experimental data on structurally similar indole derivatives. While direct studies on this specific compound are limited, the extensive research on the indole scaffold suggests promising avenues for investigation in anticancer, anti-inflammatory, and antimicrobial applications. This document outlines key experimental protocols and potential mechanisms of action to facilitate the exploration of this compound's therapeutic efficacy.
Comparative Analysis of Biological Activity: Insights from Related Indole Derivatives
To predict the potential efficacy of this compound, quantitative data from various substituted indole-2-carboxylic acid and 1-benzyl-indole derivatives are summarized below. These data provide a benchmark for potential in vitro and in vivo activities.
Table 1: Comparative Anticancer Activity of Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide | Compound 4e | MCF-7, A549, HCT (Average) | 2 | Staurosporine | Not Specified |
| Indole-2-carboxylic acid benzylidene-hydrazide | Compound 9b | T47D (Breast) | 0.9 (GI50) | - | - |
| 1-benzyl-5-bromoindolin-2-one derivative | Compound 7d | MCF-7 (Breast) | 2.93 | - | - |
Table 2: Comparative Anti-inflammatory Activity of Indole Derivatives
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-2-formamide benzimidazole[2,1-b]thiazole | Compound 13b | NO Inhibition (LPS-induced RAW264.7) | 10.992 | - | - |
| Indole-2-formamide benzimidazole[2,1-b]thiazole | Compound 13b | IL-6 Inhibition (LPS-induced RAW264.7) | 2.294 | - | - |
| Indole-2-formamide benzimidazole[2,1-b]thiazole | Compound 13b | TNF-α Inhibition (LPS-induced RAW264.7) | 12.901 | - | - |
Table 3: Comparative Antimicrobial Activity of Indole Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide | Compound 7a | E. coli | 0.35 | Gentamicin | Not Specified |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide | Compound 7a | P. aeruginosa | 0.55 | Ciprofloxacin | Not Specified |
| N-benzyl-1H-indole-2-carboxamide | Compound 5 | C. albicans | 64 | - | - |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the validation of indole derivatives, which can be adapted for the study of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control and calculate the IC50 value.
In Vivo Antitumor Efficacy: Xenograft Model
Animal models are crucial for validating the in vivo therapeutic potential of a compound.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups and administer the test compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizing Potential Mechanisms and Workflows
To better understand the potential biological impact of this compound, the following diagrams illustrate a conceptual experimental workflow and a key signaling pathway that indole derivatives are known to modulate.
Caption: A conceptual workflow for the in vitro and in vivo validation of a new chemical entity.
Assessing the Target Specificity of 1-Benzyl-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-1H-indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The versatility of this core allows for substitutions that can be tailored to interact with various biological targets, leading to the development of potent and selective inhibitors for kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. This guide provides an objective comparison of the target specificity of this compound derivatives against other established therapeutic agents, supported by experimental data and detailed methodologies to inform preclinical research and drug development efforts.
I. Comparative Analysis of Inhibitory Activity and Selectivity
The target specificity of a therapeutic candidate is a critical determinant of its efficacy and safety profile. High selectivity for the intended target minimizes off-target effects, thereby reducing the potential for adverse drug reactions. This section presents a comparative analysis of this compound derivatives against other inhibitors for several key drug targets.
Tyrosine Kinase Inhibition: Src and VEGFR-2
Several 1-benzyl-1H-indole derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial mediators of cellular signaling and are often dysregulated in cancer.
A study comparing a 1-benzyl-1H-indole derivative with established Src kinase inhibitors demonstrated its potential as a potent inhibitor of this non-receptor tyrosine kinase.[1] Furthermore, the 1-benzyl-1H-indole scaffold has been explored for its anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in the formation of new blood vessels that support tumor growth.
Below is a comparative table of the inhibitory activities of a representative 1-benzyl-1H-indole derivative and other well-known kinase inhibitors.
| Compound Class | Representative Compound/Alternative | Target Kinase | IC50 (nM) | Reference |
| 1-Benzyl-1H-indole Derivative | 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine | pp60c-Src | 4690 | [1] |
| Multi-kinase Inhibitor | Dasatinib | Src | <1 | [1] |
| Multi-kinase Inhibitor | Saracatinib (AZD0530) | c-Src | 2.7 | [1] |
| Multi-kinase Inhibitor | Bosutinib (SKI-606) | Src | 1.2 | [1] |
| VEGFR-2 Inhibitor | Rivoceranib (Apatinib) | VEGFR-2 | 1 | [2] |
| Multi-kinase Inhibitor | Sorafenib | VEGFR-2 | 90 | |
| Multi-kinase Inhibitor | Sunitinib | VEGFR-2 | 9 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
GPCR Antagonism: Cysteinyl Leukotriene Receptor 1 (CysLT1)
Derivatives of 1H-indole-2-carboxylic acid have been identified as potent and selective antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1), a GPCR involved in the pathophysiology of asthma and allergic rhinitis. A key aspect of their therapeutic potential is their selectivity for CysLT1 over the related CysLT2 receptor, which can help in minimizing off-target effects.
The following table summarizes the antagonist activity of a highly potent 3-substituted 1H-indole-2-carboxylic acid derivative in comparison to the established CysLT1 antagonist, Montelukast.
| Compound | Target Receptor | IC50 (µM) | Selectivity (CysLT2/CysLT1) | Reference |
| 3-substituted 1H-indole-2-carboxylic acid derivative (17k) | CysLT1 | 0.0059 | >2500 | [3] |
| CysLT2 | 15 | [3] | ||
| Leukotriene Receptor Antagonist | Montelukast | CysLT1 | - | |
| CysLT2 | - |
Note: A higher selectivity ratio indicates greater specificity for CysLT1.
II. Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the accurate assessment of a compound's biological activity. This section provides protocols for key in vitro assays used to determine the target specificity of this compound derivatives.
In Vitro pp60c-Src Tyrosine Kinase Assay
This assay quantifies the enzymatic activity of pp60c-Src kinase by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant human pp60c-Src kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Src-specific peptide substrate
-
Test compounds (this compound derivatives and alternatives)
-
DMSO (vehicle control)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction:
-
Add diluted test compounds or DMSO to the wells of a 96-well plate.
-
Add the Src kinase and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of VEGFR-2 in a cellular context.[2]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or recombinantly expressing VEGFR-2
-
Cell culture medium
-
VEGF-A
-
Test compounds
-
Lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) antibody
-
Total VEGFR-2 antibody
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency in appropriate cell culture plates.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified time.
-
Stimulate the cells with VEGF-A to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the amount of phosphorylated and total VEGFR-2 in the cell lysates.
-
-
Data Analysis: Quantify the levels of phosphorylated VEGFR-2 relative to total VEGFR-2. Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC50 value.
CysLT1 and CysLT2 Receptor Binding Assay
This competitive binding assay determines the affinity of a test compound for the CysLT1 and CysLT2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing human CysLT1 or CysLT2 receptors
-
Radiolabeled ligand (e.g., [3H]LTD4 for CysLT1, [3H]LTC4 for CysLT2)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
III. Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
IV. Conclusion
The this compound scaffold represents a versatile platform for the development of targeted therapies. The presented data highlights the potential of these derivatives to selectively inhibit key targets such as Src kinase, VEGFR-2, and the CysLT1 receptor. The provided experimental protocols offer a framework for the rigorous evaluation of their target specificity. Further comprehensive profiling, such as kinome-wide screening, will be instrumental in fully elucidating the selectivity of these compounds and guiding the development of next-generation therapeutics with improved efficacy and safety profiles.
References
spectroscopic data comparison for different batches of 1-benzyl-1H-indole-2-carboxylic acid
This guide provides a comparative analysis of spectroscopic data for two hypothetical batches of 1-benzyl-1H-indole-2-carboxylic acid, designated as Batch A (Reference Standard) and Batch B (Test Sample). The objective is to illustrate the use of common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to assess batch-to-batch consistency, purity, and structural integrity. Such comparisons are critical in research and drug development to ensure the reliability and reproducibility of experimental outcomes.
Workflow for Spectroscopic Comparison
The following diagram outlines the systematic workflow for acquiring and comparing spectroscopic data from different manufacturing batches of a chemical compound. This process ensures that each batch is subjected to the same analytical scrutiny before a final decision on its quality is made.
Caption: Workflow for batch-to-batch spectroscopic data comparison.
Data Presentation and Comparison
The following tables summarize the quantitative spectroscopic data obtained for Batch A and Batch B of this compound.
Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm - Batch A | Chemical Shift (δ) ppm - Batch B | Multiplicity | Integration | Assignment | Notes on Batch B |
| 12.95 | 12.96 | br s | 1H | -COOH | Minor shift, consistent. |
| 7.65 | 7.65 | d, J=8.0 Hz | 1H | Ar-H | No significant change. |
| 7.50 | 7.51 | d, J=8.5 Hz | 1H | Ar-H | Minor shift, consistent. |
| 7.30 - 7.20 | 7.31 - 7.21 | m | 5H | Benzyl Ar-H | Overlapping multiplets consistent. |
| 7.18 | 7.18 | t, J=7.5 Hz | 1H | Ar-H | No significant change. |
| 7.10 | 7.11 | t, J=7.5 Hz | 1H | Ar-H | Minor shift, consistent. |
| 7.05 | 7.05 | s | 1H | Indole C3-H | No significant change. |
| 5.70 | 5.70 | s | 2H | -CH₂-Ph | No significant change. |
| - | 2.50 | s | - | Impurity | Singlet corresponding to residual DMSO. |
Table 2: ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm - Batch A | Chemical Shift (δ) ppm - Batch B | Assignment | Notes on Batch B |
| 163.5 | 163.5 | -COOH | No significant change. |
| 137.8 | 137.8 | Quaternary C | No significant change. |
| 136.5 | 136.5 | Quaternary C | No significant change. |
| 132.0 | 132.0 | Quaternary C | No significant change. |
| 128.8 | 128.8 | Aromatic CH | No significant change. |
| 127.5 | 127.5 | Aromatic CH | No significant change. |
| 127.0 | 127.0 | Aromatic CH | No significant change. |
| 125.0 | 125.1 | Aromatic CH | Minor shift, acceptable. |
| 122.5 | 122.5 | Aromatic CH | No significant change. |
| 121.0 | 121.0 | Aromatic CH | No significant change. |
| 111.0 | 111.0 | Aromatic CH | No significant change. |
| 103.5 | 103.5 | Aromatic CH | No significant change. |
| 49.5 | 49.5 | -CH₂-Ph | No significant change. |
Table 3: IR Spectroscopy Data Comparison (KBr Pellet)
| Wavenumber (cm⁻¹) - Batch A | Wavenumber (cm⁻¹) - Batch B | Assignment | Notes on Batch B |
| 3300-2500 (broad) | 3310-2500 (broad) | O-H stretch (carboxylic acid dimer)[1][2] | Consistent broad absorption.[1] |
| 1685 (strong) | 1684 (strong) | C=O stretch (conjugated acid)[1][2] | No significant change. |
| 1540 | 1541 | C=C stretch (aromatic) | No significant change. |
| 1310 | 1312 | C-O stretch | No significant change. |
| 745 (strong) | 745 (strong) | C-H bend (ortho-disubstituted) | No significant change. |
Table 4: Mass Spectrometry Data Comparison (ESI)
| m/z Value - Batch A | m/z Value - Batch B | Ion | Notes on Batch B |
| 252.0968 | 252.0970 | [M+H]⁺ | Consistent with calculated mass. |
| 274.0787 | 274.0789 | [M+Na]⁺ | Consistent sodium adduct. |
| - | 162.0651 | [Impurity+H]⁺ | Unidentified peak, potential impurity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of the sample (Batch A or Batch B) was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.
-
¹³C NMR Acquisition: Spectra were acquired at 125 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm was used with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were collected.
-
Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz. Spectra were manually phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A small amount of the sample was finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Acquisition: The spectrum was recorded in the range of 4000–400 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was collected and automatically subtracted.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1 µg/mL.
-
Acquisition: The sample was directly infused into the ESI source. The analysis was performed in positive ion mode. Key parameters included a capillary voltage of 3500 V, a fragmentor voltage of 175 V, and a drying gas flow of 8 L/min at a temperature of 325 °C. Data was acquired over a mass range of m/z 100–1000.
-
Data Processing: The acquired spectra were processed using Agilent MassHunter software. The observed mass-to-charge ratios (m/z) were compared against the theoretical exact mass of the target compound and potential adducts.
References
Safety Operating Guide
Proper Disposal of 1-benzyl-1H-indole-2-carboxylic acid: A Guide for Laboratory Professionals
For immediate reference, the primary disposal route for 1-benzyl-1H-indole-2-carboxylic acid is through a licensed hazardous waste disposal company. This compound should not be disposed of down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory.
This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before commencing work with this compound.
Pre-Disposal Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound or a closely related one if the exact SDS is unavailable. General safety precautions for similar indole carboxylic acid derivatives include wearing appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and fine dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.
-
Waste Collection:
-
Collect all waste materials, including the pure compound, solutions, and any contaminated items (e.g., filter paper, pipette tips), in a designated and compatible hazardous waste container.
-
The container must be made of a material that is resistant to the chemical and should have a secure, sealable lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Specifically, keep it separate from incompatible materials such as strong oxidizing agents.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the concentration (if in solution) and the date of accumulation.
-
Affix any additional hazard labels as required by your institution and local regulations.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
-
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
Small Spills:
-
For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
-
Large Spills:
-
In the case of a large spill, evacuate the area and contact your institution's EHS department or emergency response team immediately.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
Personal protective equipment for handling 1-benzyl-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety, handling, and disposal information for 1-benzyl-1H-indole-2-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from safety data for structurally similar indole-2-carboxylic acid derivatives. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before beginning any experimental work.
Hazard Profile
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to ensure safety when handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change immediately if contaminated. | Prevents skin contact and absorption.[4][5] |
| Body Protection | A buttoned lab coat or a chemical-resistant suit. | Minimizes skin exposure to dust and splashes.[5][6] |
| Respiratory Protection | An N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates. | Avoids inhalation of fine dust particles, especially when handling the solid.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood.[5]
1. Preparation:
- Review Safety Documents: Before starting, thoroughly review this guide and any available safety information for similar compounds.
- Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
- Work Surface Preparation: Cover the work surface with disposable, absorbent bench paper.[5]
- Assemble Materials: Gather all necessary equipment, reagents, and waste containers before handling the compound.
2. Handling the Compound:
- Don PPE: Put on all required personal protective equipment as detailed in the table above.[1][2]
- Weighing: When weighing the solid, do so within the fume hood to contain any dust. Use a dedicated spatula and weighing vessel.
- Solution Preparation: To prepare solutions, slowly add the solid compound to the solvent to prevent splashing. Keep containers covered as much as possible.[5]
- Avoid Inhalation: Always handle the compound in a manner that minimizes the generation of dust.[1]
3. Post-Handling and Cleanup:
- Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.
- PPE Removal: Remove PPE carefully, avoiding contamination of skin and clothing. Dispose of single-use items in the designated waste stream.
- Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated bench paper, gloves, and weighing boats, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[1][2]
-
Container Disposal: Dispose of the empty container and any unused compound in an approved waste disposal plant, following all local, state, and federal regulations.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
